molecular formula C23H16F7N5O2 B609789 Oteseconazole CAS No. 1340593-59-0

Oteseconazole

货号: B609789
CAS 编号: 1340593-59-0
分子量: 527.4 g/mol
InChI 键: IDUYJRXRDSPPRC-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Oteseconazole is a novel, orally bioavailable antifungal agent belonging to the tetrazole class, designed as a potent and selective inhibitor of fungal lanosterol 14α-demethylase (CYP51) . This enzyme is crucial in the ergosterol biosynthesis pathway, and its inhibition by this compound disrupts the formation of a key component of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately fungal cell death . Its primary research value lies in its high specificity for fungal CYP51 over human cytochrome P450 enzymes, which minimizes off-target effects and makes it a superior tool for investigating fungal pathogenesis and resistance mechanisms without significant interference in host cellular processes . Approved for medical use, this compound has demonstrated exceptional efficacy in clinical settings for the management of recurrent vulvovaginal candidiasis (RVVC), providing long-term protection against recurrence . This makes it an invaluable compound for preclinical research aimed at understanding and developing new therapeutic strategies for recurrent and difficult-to-treat fungal infections. Furthermore, its potent activity against fluconazole-resistant Candida species, including Candida glabrata, provides researchers with a critical agent for studying resistance pathways and evaluating novel combination therapies .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F7N5O2/c24-16-4-7-18(19(25)9-16)21(36,11-35-13-32-33-34-35)23(29,30)20-8-3-15(10-31-20)14-1-5-17(6-2-14)37-12-22(26,27)28/h1-10,13,36H,11-12H2/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUYJRXRDSPPRC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C([C@](CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble at a pH range of 1 to 9
Record name Oteseconazole
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CAS No.

1340593-59-0
Record name Oteseconazole [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oteseconazole
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URL https://www.drugbank.ca/drugs/DB13055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OTESECONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHH774W97N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Oteseconazole: A Comprehensive Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oteseconazole, marketed under the brand name Vivjoa, is a potent, orally bioavailable, and selective inhibitor of fungal cytochrome P450 enzyme 51 (CYP51).[1] Developed by Mycovia Pharmaceuticals, it received FDA approval in April 2022 for the treatment of recurrent vulvovaginal candidiasis (RVVC).[2][3] Its unique tetrazole moiety confers high selectivity for the fungal enzyme over human CYP enzymes, minimizing the potential for drug-drug interactions.[1] This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, including detailed experimental protocols and data presented for ease of reference.

Chemical Synthesis

The synthesis of this compound is a multi-step process that involves the construction of a substituted pyridine core, followed by the introduction of the difluorophenyl and tetrazole moieties. A key step in the synthesis is a Suzuki coupling reaction to form a biaryl linkage. The final step involves the formation of the tetrazole ring.[2][4]

Synthetic Workflow

G A 2,5-Dibromopyridine C Intermediate 1 (Ester derivative) A->C B Ethyl 2-bromodifluoroacetate B->C E Intermediate 2 (Ketone derivative) C->E D 1-Bromo-2,4-difluorobenzene D->E G Intermediate 3 (Nitro alcohol) E->G F Nitromethane F->G I Intermediate 4 (Amino alcohol) G->I H H Reduction L Intermediate 5 (Biaryl amino alcohol) I->L K J 4-(2,2,2-Trifluoroethoxy)phenylboronic acid J->L K Suzuki Coupling N This compound L->N M M Tetrazole Formation (TMSN3, Acetic Acid) G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane This compound This compound This compound->CYP51

References

In Vitro Antifungal Spectrum of Oteseconazole Against Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the in vitro activity of Oteseconazole, a novel selective inhibitor of fungal lanosterol 14α-demethylase (CYP51), against a range of Candida species. The data presented is compiled from extensive in vitro studies, including large-scale susceptibility testing of clinical isolates from Phase 3 trials.

Mechanism of Action

This compound is a member of the azole class of antifungal agents that specifically targets the fungal enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) essential for the biosynthesis of ergosterol.[1][2][3] Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[2][3]

The mechanism involves the following key steps:

  • Target Inhibition: this compound selectively binds to and inhibits fungal CYP51.[4][5] Its unique tetrazole moiety results in a high affinity for the fungal enzyme and a significantly lower affinity for human CYP enzymes, contributing to its targeted action and favorable safety profile.[6][7] Studies have shown that this compound binds at least 2,200-fold more tightly to fungal CYP51 than to human CYP51.[6]

  • Ergosterol Depletion: Inhibition of CYP51 blocks a critical step in the ergosterol biosynthetic pathway—the demethylation of lanosterol.[2]

  • Toxic Sterol Accumulation: This enzymatic blockade leads to the accumulation of toxic 14-alpha methylated sterol precursors within the fungal cell.[4][7]

  • Cell Membrane Disruption: The combination of ergosterol depletion and toxic sterol accumulation disrupts the structural and functional integrity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[1][2][3]

Signaling Pathway Diagram: this compound Mechanism of Action

cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Lanosterol Lanosterol Precursor Ergosterol Precursor Lanosterol->Precursor CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Precursor->Ergosterol ToxicSterols Accumulation of Toxic 14α-methylated sterols Precursor->ToxicSterols Leads to Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Membrane Disruption & Cell Death ToxicSterols->Disruption This compound This compound This compound->Precursor Inhibits

Caption: this compound inhibits CYP51, blocking ergosterol synthesis and causing toxic sterol accumulation.

In Vitro Antifungal Spectrum

This compound has demonstrated potent in vitro activity against a broad spectrum of Candida species, including isolates that exhibit reduced susceptibility to other azoles like fluconazole.[6][8][9] Data from Phase 3 clinical studies involving 1,910 clinical isolates highlights its superior potency compared to fluconazole.[10]

Table 1: Comparative In Vitro Activity of this compound vs. Fluconazole Against All Candida Isolates from Phase 3 RVVC Studies
Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound ≤0.0005 to >0.250.0020.06
Fluconazole ≤0.06 to >320.258
Source: Data from a collection of 1,910 clinical isolates from Phase 3 studies.[10]
Table 2: In Vitro Activity of this compound vs. Fluconazole Against Specific Candida Species
Candida SpeciesAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans This compound --0.25
Fluconazole --4
Candida glabrata This compound 0.002 to >0.250.030.125
Fluconazole ≤0.06 to 3228
Source: Data from Phase 3 clinical studies.[10][11] C. albicans was the most common pathogen (87%), followed by C. glabrata (8%).[10]

For most species tested, this compound was, on average, more than 40-fold more potent than fluconazole.[6][11] Notably, against fluconazole-resistant C. glabrata strains, the minimal inhibitory concentration (MIC) of this compound was found to be up to 64-fold lower than that of fluconazole.[6][11][12] this compound has also shown activity against other clinically relevant species, including C. krusei, C. parapsilosis, C. tropicalis, C. dubliniensis, and C. lusitaniae.[4][7]

Experimental Protocols

The in vitro susceptibility data for this compound was primarily generated using the reference method for broth dilution antifungal susceptibility testing of yeasts, as standardized by the Clinical and Laboratory Standards Institute (CLSI).

CLSI M27 Reference Method

Susceptibility testing for the Phase 3 clinical trial isolates was conducted in accordance with the CLSI document M27-Ed4.[10][13] This method provides a standardized and reproducible means of determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.[14][15]

Key Steps of the CLSI M27 Protocol:

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions are then made in a standard RPMI 1640 broth medium, buffered to a pH of 7.0, within 96-well microtiter plates.

  • Inoculum Preparation: Yeast colonies from a 24-hour culture on a non-selective agar plate (e.g., Sabouraud Dextrose Agar) are suspended in sterile saline. The suspension is adjusted using a spectrophotometer to match the turbidity of a 0.5 McFarland standard, resulting in a standardized inoculum concentration. This suspension is further diluted in the broth medium to achieve the final target inoculum density.

  • Inoculation: The microtiter plates containing the serially diluted antifungal agent are inoculated with the standardized yeast suspension.

  • Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: Following incubation, the plates are examined visually or with a spectrophotometer. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of yeast growth (typically ≥50% reduction) compared to the growth in the drug-free control well.

  • Quality Control: QC is performed concurrently by testing reference strains with known MIC values (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258) to ensure the accuracy and reproducibility of the results.[13]

Experimental Workflow Diagram: CLSI M27 Broth Microdilution

cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase p1 1. Prepare this compound Stock Solution p2 2. Create Serial Dilutions in Microtiter Plate p1->p2 t1 4. Inoculate Wells with Yeast Suspension p3 3. Prepare Standardized Yeast Inoculum (0.5 McFarland) p3->t1 qc Quality Control (ATCC Strains) p3->qc t2 5. Incubate Plates (35°C, 24-48h) t1->t2 t3 6. Read Plates Visually or Spectrophotometrically t2->t3 a1 7. Determine MIC: Lowest concentration with significant growth inhibition t3->a1 qc->t1

Caption: Standardized workflow for determining antifungal MIC values via the CLSI M27 method.

Conclusion

This compound exhibits potent and broad-spectrum in vitro activity against a wide range of clinically relevant Candida species. The quantitative data, derived from standardized CLSI methodologies, consistently demonstrates its superiority over fluconazole, particularly against C. glabrata and other fluconazole-resistant isolates. Its highly selective mechanism of action, targeting fungal CYP51, underpins this potent antifungal effect. These in vitro findings, which align with positive clinical study outcomes, establish this compound as a significant advancement in the management of infections caused by Candida species.[10][16]

References

Oteseconazole: A Potent Force Against Non-albicans Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of invasive fungal infections is increasingly characterized by the emergence of non-albicans Candida species, many of which exhibit intrinsic or acquired resistance to first-line antifungal agents like fluconazole. This shift necessitates the development of novel therapeutics with potent activity against these challenging pathogens. Oteseconazole (VT-1161), a novel, orally bioavailable, and selective inhibitor of fungal lanosterol 14α-demethylase (CYP51), has emerged as a promising agent in the fight against vulvovaginal candidiasis and demonstrates significant potential against a broad range of Candida species. This technical guide provides an in-depth overview of this compound's activity against non-albicans Candida, focusing on quantitative in vitro data, detailed experimental methodologies, and its mechanism of action.

In Vitro Activity of this compound Against Non-albicans Candida

This compound has consistently demonstrated potent in vitro activity against a variety of clinically relevant non-albicans Candida species. Its efficacy is particularly noteworthy against species that are often less susceptible to fluconazole, such as Candida glabrata and Candida krusei.

Quantitative Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against several non-albicans Candida species, with comparisons to fluconazole where available. The data highlights this compound's lower MIC values, indicating greater potency.

Table 1: this compound and Fluconazole MICs for Candida glabrata

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound0.002 to >0.250.030.125[1][2]
Fluconazole≤0.06 to 3228[1][2]
This compound (another study)--4[3][4]
Fluconazole (another study)--16[3][4]

Table 2: this compound and Fluconazole MICs for Various Candida Species from Clinical Isolates

Candida SpeciesAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
All Isolates (n=1910)This compound≤0.0005 to >0.250.0020.06[1][2]
Fluconazole≤0.06 to >320.258[1][2]
C. parapsilosisThis compound<0.0005 to 0.0150.0010.002
Fluconazole≤0.06 to 20.251
C. tropicalisThis compound0.001 to 0.0080.0020.004
Fluconazole0.125 to 20.51
C. kruseiThis compound0.008 to 0.060.0150.03
Fluconazole2 to 1648

Data for C. parapsilosis, C. tropicalis, and C. krusei are derived from studies on clinical isolates from patients with vulvovaginal candidiasis.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

This compound exerts its antifungal effect by selectively inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[5][6][7][8] Ergosterol is the primary sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.

By binding to fungal CYP51, this compound disrupts the conversion of lanosterol to ergosterol.[5][7] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The consequence is a disruption of membrane structure and function, ultimately leading to the inhibition of fungal growth and cell death.[5][6][7] A key advantage of this compound is its high selectivity for fungal CYP51 over human CYP enzymes, which is attributed to its unique tetrazole moiety.[9][10][11][12] This selectivity is more than 2,000-fold greater than that of fluconazole, suggesting a lower potential for off-target effects and drug-drug interactions.[9][12]

Oteseconazole_Mechanism_of_Action Mechanism of Action of this compound cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug_action Drug Intervention cluster_outcome Cellular Consequences Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal CYP51 (Lanosterol 14α-demethylase) Toxic_Sterol_Accumulation Toxic Sterol Accumulation Ergosterol_Depletion Ergosterol Depletion Membrane_Integrity Fungal Cell Membrane Integrity Ergosterol->Membrane_Integrity Maintains This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Lanosterol Inhibits Membrane_Disruption Disrupted Membrane Integrity & Function Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: this compound inhibits fungal CYP51, disrupting ergosterol synthesis and leading to fungal cell death.

Experimental Protocols

The in vitro susceptibility of this compound against non-albicans Candida species is primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27.[1][2] This reference method provides a reproducible and standardized approach for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts.

CLSI M27 Broth Microdilution Method Workflow

CLSI_M27_Workflow CLSI M27 Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Isolate Candida Species prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually or Spectrophotometrically Read Growth Inhibition incubate->read_mic determine_mic Determine MIC: Lowest concentration with significant growth inhibition read_mic->determine_mic end End: Report MIC Value determine_mic->end

Caption: Workflow for determining this compound MIC values using the CLSI M27 method.

Key Steps of the CLSI M27 Protocol:

  • Inoculum Preparation: A standardized suspension of the yeast isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration in the test wells.

  • Antifungal Agent Preparation: this compound is serially diluted in a standard medium, typically RPMI-1640, to create a range of concentrations to be tested.

  • Inoculation: The wells of a microtiter plate containing the serially diluted this compound are inoculated with the standardized yeast suspension.

  • Incubation: The inoculated plates are incubated at 35°C for a specified period, typically 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well. This can be assessed visually or spectrophotometrically.

In Vivo Efficacy

While the majority of published in vivo data for this compound focuses on Candida albicans, studies have demonstrated its efficacy in animal models of vulvovaginal candidiasis, including against fluconazole-resistant strains.[13] Oral administration of this compound has been shown to significantly reduce the fungal burden in these models.[13] The high oral bioavailability and long half-life of this compound contribute to its in vivo effectiveness.[13] Further research specifically investigating the in vivo efficacy of this compound against systemic infections caused by non-albicans Candida species is warranted to fully elucidate its therapeutic potential.

Conclusion

This compound exhibits potent in vitro activity against a broad range of non-albicans Candida species, including those with reduced susceptibility to fluconazole. Its selective mechanism of action, targeting fungal CYP51, provides a sound basis for its antifungal efficacy and favorable safety profile. The standardized methodologies for susceptibility testing, such as the CLSI M27 protocol, are crucial for the continued evaluation of this compound and other novel antifungal agents. The compelling preclinical data strongly support the continued investigation of this compound for the treatment of infections caused by non-albicans Candida, addressing a significant and growing unmet medical need.

References

Preclinical Profile of Oteseconazole: A Novel Selective Fungal CYP51 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Oteseconazole (formerly VT-1161) is a novel, orally bioavailable tetrazole antifungal agent developed for the treatment of fungal infections, particularly recurrent vulvovaginal candidiasis (RVVC).[1] As a selective inhibitor of fungal cytochrome P450 enzyme 51 (CYP51), it represents a significant advancement in antifungal therapy, offering enhanced potency and a potentially improved safety profile compared to earlier-generation azoles.[2][3] This technical guide provides an in-depth overview of the preclinical studies that have elucidated the mechanism of action, efficacy, pharmacokinetics, and safety of this compound.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of fungal CYP51, also known as lanosterol 14α-demethylase.[4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3][6] By binding to and inhibiting fungal CYP51, this compound disrupts the integrity and function of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately fungal cell death.[1][6]

A key feature of this compound is its high selectivity for fungal CYP51 over human CYP enzymes.[2][7] The incorporation of a tetrazole metal-binding group enhances this selectivity, minimizing off-target interactions and the potential for drug-drug interactions and adverse effects commonly associated with other azole antifungals.[4][6] Preclinical studies have demonstrated that this compound binds at least 2,200-fold more tightly to fungal CYP51 than to human CYP51.[2]

Mechanism of Action of this compound cluster_pathway Ergosterol Synthesis Pathway This compound This compound Fungal_CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) This compound->Fungal_CYP51 Inhibits Ergosterol_Pathway Inhibited Step Lanosterol Lanosterol Lanosterol->Ergosterol_Pathway Ergosterol Biosynthesis Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Normal Pathway Toxic_Sterols Toxic_Sterols Ergosterol_Pathway->Toxic_Sterols Accumulation of Toxic Sterols Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Maintains Integrity Fungal_Cell_Death Fungal_Cell_Death Toxic_Sterols->Fungal_Cell_Death Leads to

Mechanism of Action of this compound

In Vitro Studies

Antifungal Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of Candida species, including isolates with reduced susceptibility to fluconazole.[2] In comparative studies, this compound was, on average, more than 40-fold more potent than fluconazole against most Candida species.[2][7] Notably, against fluconazole-resistant C. glabrata, the minimal inhibitory concentration (MIC) of this compound was found to be up to 64-fold lower than that of fluconazole.[7][8] In vitro activity has also been shown against clinical isolates of Coccidioides immitis and Coccidioides posadasii.[2]

Quantitative Data: In Vitro Susceptibility of Candida Isolates
Fungal SpeciesThis compound MIC Range (µg/mL)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Fluconazole MIC Range (µg/mL)Fluconazole MIC50 (µg/mL)Fluconazole MIC90 (µg/mL)
All Isolates≤0.0005 to >0.250.0020.06≤0.06 to >320.258
C. albicansN/AN/A0.25N/AN/A4
C. glabrata0.002 to >0.250.030.125≤0.06 to 32216

Data compiled from Phase 3 clinical studies.[7][9]

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of this compound is determined using the broth microdilution method, following standardized protocols from the Clinical and Laboratory Standards Institute (CLSI).[10]

  • Preparation of this compound: A stock solution is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).[10] Serial two-fold dilutions are then made in RPMI-1640 medium to achieve the desired concentration range for testing.[10]

  • Fungal Inoculum Preparation: Candida isolates are subcultured on Sabouraud Dextrose Agar and incubated at 35°C for 24-48 hours.[11] Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[10][11]

  • Assay Procedure: 100 µL of each this compound dilution is dispensed into the wells of a 96-well microtiter plate. Each well is then inoculated with 100 µL of the standardized fungal suspension.[10][12] Growth and sterility control wells are included on each plate.[10]

  • Incubation and Endpoint Determination: The microtiter plates are incubated at 35°C for 24-48 hours.[10] The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.[10]

Broth Microdilution Experimental Workflow cluster_prep Preparation Drug_Prep Prepare this compound Serial Dilutions Assay_Setup Dispense Drug Dilutions and Inoculum into 96-Well Plate Drug_Prep->Assay_Setup Inoculum_Prep Prepare Fungal Inoculum Inoculum_Prep->Assay_Setup Incubation Incubate at 35°C for 24-48 hours Assay_Setup->Incubation Endpoint Determine Minimum Inhibitory Concentration (MIC) Incubation->Endpoint

Broth microdilution experimental workflow.

In Vivo Studies

Efficacy in Animal Models

In vivo studies using a murine model of experimental acute vaginitis have demonstrated the efficacy of orally administered this compound.[2] Treatment with this compound resulted in a statistically significant suppression of Candida burden compared to placebo at 1 and 4 days post-treatment.[2] This efficacy was also observed against fluconazole-resistant yeast strains.[2]

Preclinical Pharmacokinetics

Pharmacokinetic studies in murine models revealed high oral bioavailability (73%) of this compound, with vaginal tissue concentrations consistent with plasma levels.[2] The drug exhibits a long half-life of over 48 hours in this model.[2] In vitro plasma protein binding of this compound is high across multiple species: 97.6% in murine, 99.5% in rat, 99.4% in dog, and 99.5% in human plasma.[2]

Quantitative Data: Preclinical Pharmacokinetic Parameters
ParameterMurine ModelRatDogHuman (In Vitro)
Oral Bioavailability 73%N/AN/AN/A
Half-life >48 hoursN/AN/A~138 days[13]
Plasma Protein Binding 97.6%99.5%99.4%99.5-99.7%[13]

Data from murine models and in vitro plasma protein binding studies.[2][13]

Experimental Protocol: Murine Model of Vulvovaginal Candidiasis
  • Induction of Susceptibility: To mimic the human condition, female mice are typically rendered susceptible to vaginal infection by inducing a state of pseudoestrus. This is often achieved through the subcutaneous administration of estrogen.[14][15]

  • Fungal Inoculation: A suspension of Candida albicans is prepared, and a defined inoculum is introduced intravaginally.

  • Treatment Administration: this compound is administered orally at various doses and schedules. A control group receives a placebo.[2]

  • Assessment of Fungal Burden: At specified time points post-infection and treatment, vaginal lavage is performed. The collected samples are then cultured on appropriate agar plates to quantify the number of colony-forming units (CFUs), providing a measure of the fungal burden.[2][16]

  • Data Analysis: The fungal burden in the this compound-treated groups is compared to the placebo group to determine the efficacy of the drug in reducing the infection.[2]

In Vivo Murine Model Workflow Start Select Female Mice Induce_Susceptibility Induce Pseudoestrus (Estrogen Administration) Start->Induce_Susceptibility Inoculation Intravaginal Inoculation with Candida albicans Induce_Susceptibility->Inoculation Treatment Oral Administration of This compound or Placebo Inoculation->Treatment Assessment Vaginal Lavage at Defined Time Points Treatment->Assessment Quantification Quantify Fungal Burden (CFU Counting) Assessment->Quantification Analysis Compare Fungal Burden (Treatment vs. Placebo) Quantification->Analysis End Efficacy Determined Analysis->End

Workflow for the in vivo murine model of VVC.

Toxicology

Preclinical toxicology studies are essential to establish the safety profile of a new drug candidate. Based on animal studies, this compound has been associated with a risk of embryo-fetal toxicity.[17] In pre- and postnatal development studies in rats, ocular abnormalities were observed in the offspring of pregnant rats administered the drug.[17] Due to these findings and the long half-life of the drug (approximately 138 days in humans), which results in a drug exposure window of about 690 days, this compound is contraindicated in females of reproductive potential, as well as in pregnant and lactating women.[13][17]

Resistance Profile

The potential for resistance to this compound has been investigated. In vitro studies have shown that increases in this compound MICs can be associated with the upregulation of efflux pumps (such as CDR1 and MDR1) and the azole target enzyme, CYP51.[5][13] However, this compound has demonstrated that it can maintain meaningful clinical activity against some Candida species that are resistant to fluconazole.[5][18]

Conclusion

The preclinical data for this compound demonstrate its potent and selective antifungal activity, particularly against a broad range of Candida species, including fluconazole-resistant isolates.[2][7] Its mechanism of action, centered on the highly selective inhibition of fungal CYP51, underpins its efficacy and favorable safety profile concerning off-target effects.[2][4] In vivo studies have confirmed its efficacy in relevant animal models of fungal infection.[2] While preclinical toxicology studies have identified a risk of embryo-fetal toxicity, leading to contraindications in women of reproductive potential, the overall preclinical profile of this compound has established it as a promising therapeutic agent for the management of recurrent vulvovaginal candidiasis.[17][19]

References

Oteseconazole's High Selectivity for Fungal CYP51: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oteseconazole (formerly VT-1161) is a novel, orally bioavailable tetrazole antifungal agent engineered for high selectivity towards fungal cytochrome P450 family 51 (CYP51), also known as lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By potently inhibiting fungal CYP51, this compound disrupts membrane integrity, leading to fungal cell death. A key differentiator of this compound from earlier azole antifungals is its significantly lower affinity for human CYP enzymes, particularly human CYP51 and those involved in drug metabolism. This high selectivity, attributed to its unique tetrazole moiety, minimizes the potential for off-target effects and drug-drug interactions commonly associated with older azole antifungals. This technical guide provides an in-depth analysis of the quantitative data, experimental methodologies, and underlying mechanisms defining this compound's remarkable selectivity.

Mechanism of Action: Targeting Fungal Ergosterol Synthesis

This compound's antifungal activity stems from its potent inhibition of fungal CYP51.[1] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the demethylation of lanosterol. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

By binding to the heme iron in the active site of fungal CYP51, this compound blocks the demethylation of lanosterol.[2] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The incorporation of these aberrant sterols disrupts the normal structure and function of the membrane, increasing its permeability and ultimately leading to the inhibition of fungal growth and cell death.[2]

cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Fungal_CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->Fungal_CYP51 Substrate Ergosterol Ergosterol Fungal_CYP51->Ergosterol Catalyzes Toxic_Sterols Accumulation of 14α-methylated sterols Fungal_CYP51->Toxic_Sterols Inhibition leads to This compound This compound This compound->Fungal_CYP51 Inhibits Disrupted_Membrane Disrupted Fungal Cell Membrane Toxic_Sterols->Disrupted_Membrane

Figure 1: this compound's mechanism of action targeting the fungal ergosterol biosynthesis pathway.

Quantitative Analysis of Selectivity

The superior safety profile of this compound is rooted in its remarkable selectivity for fungal CYP51 over its human ortholog and other human CYP enzymes. This selectivity has been quantified through various in vitro studies, with key data summarized in the tables below.

Comparative Binding Affinity and Inhibition of Fungal vs. Human CYP51

Spectrophotometric assays have demonstrated that this compound binds tightly to Candida albicans CYP51, exhibiting a dissociation constant (Kd) of ≤39 nM.[3][4] In stark contrast, it does not show any significant binding to human CYP51 even at concentrations up to 86 μM.[2] Furthermore, in reconstitution assays, this compound potently inhibited the enzymatic activity of C. albicans CYP51 but failed to inhibit the human enzyme at the highest tested concentration of 50 μM.[4] This translates to a selectivity of over 2,000-fold for the fungal enzyme.[5]

Enzyme TargetThis compound (VT-1161)FluconazoleItraconazole
Candida albicans CYP51
Dissociation Constant (Kd)≤39 nM[3][4]~30,500 nM[6]≤50 nM[6]
Half-maximal Inhibitory Concentration (IC50)1.5 µM[6]--
Homo sapiens CYP51
BindingNo significant binding up to 86 µM[2]Weak binding[6]Tight binding (Kd ~42-131 nM)[6]
InhibitionNo inhibition up to 50 µM[4]--
Selectivity Ratio (Human/Fungal) >2,000-fold [5]~540-fold[6]~2-fold[6]
Table 1: Comparative in vitro activity of this compound and other azoles against fungal and human CYP51.
Inhibition of Human Drug-Metabolizing CYP Enzymes

To assess the potential for drug-drug interactions, the inhibitory activity of this compound against key human drug-metabolizing CYP enzymes was evaluated. This compound demonstrated weak inhibition of CYP2C9, CYP2C19, and CYP3A4, with IC50 values significantly higher than clinically relevant concentrations.[7]

Human CYP IsoformThis compound (VT-1161) IC50
CYP2C9≥65 µM[7]
CYP2C19≥65 µM[7]
CYP3A4≥65 µM[7]
Table 2: In vitro inhibition of major human drug-metabolizing CYP enzymes by this compound.

Experimental Protocols

The following sections outline the methodologies employed in the key experiments that established the selectivity profile of this compound.

CYP51 Binding Affinity Assessment (UV-visible Spectroscopy)

The binding of this compound and other azoles to purified recombinant fungal and human CYP51 was assessed using UV-visible difference spectroscopy. This technique measures the spectral shift that occurs when a ligand binds to the heme iron of the cytochrome P450 enzyme.

Methodology:

  • Enzyme Preparation: Purified, recombinant C. albicans CYP51 and human CYP51 were prepared and diluted in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol).

  • Spectrophotometric Titration: The enzyme solution was placed in both the sample and reference cuvettes of a dual-beam spectrophotometer.

  • Ligand Addition: A concentrated stock solution of this compound (or a comparator azole) in a suitable solvent (e.g., DMSO) was incrementally added to the sample cuvette. An equivalent volume of the solvent was added to the reference cuvette to cancel out any solvent-induced spectral changes.

  • Spectral Scanning: After each addition and a brief incubation period to allow for binding equilibrium, the difference spectrum was recorded (typically between 350 and 500 nm).

  • Data Analysis: The magnitude of the spectral shift (ΔAmax) was plotted against the ligand concentration. The dissociation constant (Kd) was then calculated by fitting the data to a suitable binding isotherm equation (e.g., the Morrison tight-binding equation for potent inhibitors).

cluster_workflow UV-visible Spectroscopy Workflow for Binding Affinity start Start enzyme_prep Prepare purified recombinant CYP51 start->enzyme_prep spectro_setup Set up dual-beam spectrophotometer enzyme_prep->spectro_setup ligand_titration Incrementally add This compound to sample cuvette spectro_setup->ligand_titration ligand_titration->ligand_titration Repeat until saturation spectral_scan Record difference spectrum ligand_titration->spectral_scan data_analysis Plot ΔAmax vs. [this compound] spectral_scan->data_analysis kd_calc Calculate Kd using binding isotherm data_analysis->kd_calc end End kd_calc->end

Figure 2: Experimental workflow for determining CYP51 binding affinity using UV-visible spectroscopy.

CYP51 Enzymatic Inhibition Assay (Reconstitution Assay)

The inhibitory effect of this compound on the catalytic activity of CYP51 was determined using a reconstitution assay. This in vitro system includes the purified CYP51 enzyme, its redox partner (NADPH-cytochrome P450 reductase), a lipid environment to facilitate the interaction, and the substrate (lanosterol).

Methodology:

  • Reaction Mixture Preparation: A reaction mixture was prepared containing a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), purified recombinant CYP51, NADPH-cytochrome P450 reductase, and a lipid source (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).

  • Inhibitor Addition: Varying concentrations of this compound (or a comparator azole) were added to the reaction mixtures and pre-incubated for a defined period.

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of the substrate, lanosterol, and the cofactor, NADPH.

  • Incubation: The reaction mixtures were incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Product Extraction: The reaction was stopped, and the sterol products were extracted using an organic solvent (e.g., hexane).

  • Product Analysis: The extracted sterols were analyzed by a suitable method, such as gas chromatography-mass spectrometry (GC-MS), to quantify the amount of the demethylated product formed.

  • IC50 Determination: The percentage of inhibition at each this compound concentration was calculated relative to a vehicle control. The IC50 value was then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow CYP51 Reconstitution Assay Workflow for Inhibition start Start prepare_mix Prepare reaction mixture (CYP51, reductase, lipids) start->prepare_mix add_inhibitor Add varying concentrations of this compound prepare_mix->add_inhibitor start_reaction Initiate reaction with lanosterol and NADPH add_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_extract Stop reaction and extract sterols incubate->stop_extract analyze Analyze products by GC-MS stop_extract->analyze calc_ic50 Calculate IC50 value analyze->calc_ic50 end End calc_ic50->end

Figure 3: Experimental workflow for the CYP51 reconstitution assay to determine enzymatic inhibition.

Conclusion

The extensive in vitro data conclusively demonstrate the high selectivity of this compound for fungal CYP51 over its human counterpart and other human CYP enzymes involved in drug metabolism. This selectivity, quantified to be over 2,000-fold for fungal CYP51, is a direct result of its unique chemical structure featuring a tetrazole moiety. The weak inhibition of human drug-metabolizing CYPs, as evidenced by high IC50 values, predicts a low potential for clinically significant drug-drug interactions. This favorable selectivity profile positions this compound as a promising therapeutic agent for the treatment of fungal infections with an improved safety margin compared to older azole antifungals.

References

Oteseconazole: A Deep Dive into Preclinical Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of oteseconazole, a novel selective fungal cytochrome P450 enzyme 51 (CYP51) inhibitor, in various animal models. The data presented herein is crucial for understanding the preclinical profile of this promising antifungal agent.

Pharmacokinetics: A Comparative Analysis

This compound has demonstrated favorable pharmacokinetic properties in multiple animal species, characterized by good oral absorption and a long half-life. The following tables summarize the key quantitative PK parameters observed in mice, rats, and dogs.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Animal Models
ParameterMouseRatDog
Dose 5 mg/kg150 mgData Not Available
Cmax Data Not Available44.864 ng/mL[1]Data Not Available
Tmax Data Not Available~10 hours[1]Data Not Available
AUC0-t Data Not Available1386 ng-hr/mL[1]Data Not Available
Oral Bioavailability (%) 73%[1][2]Data Not Available43% (fasted), 132% (fed)
Plasma Protein Binding (%) 97.6%[2]99.5%[2]99.4%[2]
Half-life (t1/2) >48 hours[1][2]Data Not AvailableData Not Available

Note: The 150 mg dose in rats, as reported in the source, is unusually high and may represent a specific formulation or study design. Further context from the original study is needed for a complete interpretation.

Pharmacodynamics: In Vivo Efficacy

This compound has shown significant in vivo efficacy in a murine model of vulvovaginal candidiasis (VVC).

Table 2: In Vivo Efficacy of this compound in a Murine Model of VVC
Animal ModelPathogenDosing RegimenOutcomeReference
MouseCandida albicans (fluconazole-sensitive and -resistant strains)4 mg/kg, single oral doseSignificantly reduced fungal burden at 1 and 4 days post-treatment compared to placebo.[1][1]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical studies. The following sections describe the key experimental protocols for the pharmacokinetic and pharmacodynamic evaluation of this compound.

Pharmacokinetic Study in Wistar Rats: Detailed Methodology

A study was conducted to determine the pharmacokinetic profile of this compound in male Wistar rats (180-220 g).[1]

Animal Husbandry:

  • Animals were housed in ventilated enclosures with adequate access to food and water for seven days prior to the experiment.[1]

  • Rats were fasted overnight before dosing.[1]

Dosing and Sample Collection:

  • A single 150 mg dose of this compound was administered orally via capsule to a group of six rats.[1]

  • Blood samples (0.5 mL) were collected at 1, 2, 5, 10, 15, 20, 25, and 30 hours post-dose.[1]

  • A pre-dose blood sample was also collected to serve as a baseline.[1]

  • Blood was collected in K2 EDTA-containing tubes.[1]

Sample Processing and Analysis:

  • Plasma was separated by centrifugation and stored at -70°C until analysis.[1]

  • This compound concentrations in plasma were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[1]

    • Chromatography: Phenyl column with a mobile phase of acetonitrile and 0.1% formic acid in water (30:70 v/v) at a flow rate of 1.0 mL/min.[1]

    • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).[1]

  • Pharmacokinetic parameters were calculated using non-compartmental analysis.[1]

Murine Model of Vulvovaginal Candidiasis: A Representative Protocol

The following is a generalized protocol for a murine VVC model, based on established methodologies, to evaluate the efficacy of this compound.

Animal Model and Infection:

  • Female BALB/c mice are typically used.

  • Pseudoestrus is induced by subcutaneous administration of estradiol valerate.

  • Mice are inoculated intravaginally with a suspension of Candida albicans.

Treatment Regimen:

  • This compound is administered orally at a specified dose (e.g., 4 mg/kg) in a suitable vehicle (e.g., 20% Cremophor EL).[1][3]

  • A control group receives the vehicle alone.

  • Treatment is initiated at a defined time point post-infection (e.g., 24 hours).

Efficacy Assessment:

  • At selected time points (e.g., 1 and 4 days post-treatment), vaginal fungal burden is quantified.[1][2]

  • This is typically done by vaginal lavage and plating of serial dilutions on appropriate growth media to determine colony-forming units (CFU).

  • Statistical analysis is performed to compare the fungal burden between the this compound-treated and control groups.

Visualizations: Pathways and Workflows

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mechanism of action is the inhibition of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Result Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol CYP51 (Lanosterol 14α-demethylase) Disrupted Fungal\nCell Membrane Disrupted Fungal Cell Membrane Ergosterol Ergosterol 14-demethylated lanosterol->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound This compound->Lanosterol Inhibits CYP51

Caption: this compound inhibits CYP51, blocking ergosterol synthesis.

Experimental Workflow: Rat Pharmacokinetic Study

The following diagram illustrates the key steps in the pharmacokinetic study of this compound in Wistar rats.

cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Oral Dosing (150 mg) Oral Dosing (150 mg) Fasting->Oral Dosing (150 mg) Serial Blood Sampling Serial Blood Sampling Oral Dosing (150 mg)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis PK Parameters (Cmax, AUC) PK Parameters (Cmax, AUC) Data Analysis->PK Parameters (Cmax, AUC)

Caption: Workflow for determining this compound's pharmacokinetics in rats.

Logical Relationship: Preclinical Evaluation to Clinical Development

This diagram outlines the logical progression from preclinical animal model studies to the clinical development of this compound.

cluster_preclinical Preclinical Assessment In Vitro Studies In Vitro Studies Animal PK Studies Animal PK Studies In Vitro Studies->Animal PK Studies Guide Dose Selection Animal PD/Efficacy Studies Animal PD/Efficacy Studies In Vitro Studies->Animal PD/Efficacy Studies Establish Potency PK/PD Modeling PK/PD Modeling Animal PK Studies->PK/PD Modeling Animal PD/Efficacy Studies->PK/PD Modeling Safety/Tox Studies Safety/Tox Studies Clinical Trial Design Clinical Trial Design Safety/Tox Studies->Clinical Trial Design Clinical Dose Projection Clinical Dose Projection PK/PD Modeling->Clinical Dose Projection Phase I Clinical Trials Phase I Clinical Trials Clinical Dose Projection->Phase I Clinical Trials Clinical Trial Design->Phase I Clinical Trials

Caption: Progression from preclinical studies to clinical trials.

References

Methodological & Application

Application Notes and Protocols for Oteseconazole Efficacy Testing in a Murine Model of Vaginal Candidiasis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vulvovaginal candidiasis (VVC), predominantly caused by Candida albicans, is a prevalent mucosal infection affecting a large percentage of women.[1][2][3] The development of effective antifungal agents is crucial, particularly with the rise of drug-resistant strains. Oteseconazole (VT-1161) is a novel, orally bioavailable, selective inhibitor of fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi.[2][4][5] Its high affinity for fungal CYP51 over human CYP enzymes minimizes off-target effects.[4][5] Preclinical evaluation of antifungal candidates like this compound necessitates robust and reproducible animal models that accurately mimic human disease. The estrogen-dependent murine model of vaginal candidiasis is a well-established and widely used model for studying the pathogenesis of VVC and for evaluating the in vivo efficacy of antifungal therapies.[1][6][7][8] This document provides detailed application notes and protocols for utilizing this model to test the efficacy of this compound.

This compound: Mechanism of Action

This compound exerts its antifungal activity by selectively inhibiting fungal cytochrome P450 enzyme 51 (CYP51), also known as lanosterol 14α-demethylase.[2][4][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[2][4][5] By blocking CYP51, this compound prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane.[4] This disruption of membrane integrity results in increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[2][4] this compound has demonstrated potent activity against a broad range of Candida species, including those resistant to other azole antifungals like fluconazole.[11][12][13]

Oteseconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Catalyzes conversion Ergosterol Ergosterol CYP51->Ergosterol Produces Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Disruption leads to This compound This compound This compound->CYP51 Selectively Inhibits

Figure 1: Mechanism of action of this compound.

Murine Model of Vaginal Candidiasis: Experimental Workflow

The successful establishment of a murine model of vaginal candidiasis for this compound efficacy testing involves several key steps, from animal preparation to endpoint analysis. The following diagram outlines the typical experimental workflow.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Endpoint Analysis A Animal Acclimatization (e.g., Female CBA/J mice, 6-8 weeks old) B Induction of Pseudoestrus (Subcutaneous Estradiol Valerate) A->B D Intravaginal Inoculation B->D C Preparation of C. albicans Inoculum (e.g., SC5314, 5x10^4 to 5x10^8 CFU/ml) C->D E Animal Grouping (Vehicle Control, this compound, Positive Control) D->E F Drug Administration (e.g., Oral Gavage of this compound) E->F G Vaginal Lavage for Fungal Burden (CFU enumeration) F->G H Histopathological Analysis of Vaginal Tissue (PAS Staining) F->H I Pharmacokinetic Analysis (this compound levels in plasma/tissue) F->I

References

Oteseconazole Formulation for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oteseconazole (formerly VT-1161) is a potent and selective inhibitor of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Its high affinity for fungal CYP51 over human CYP enzymes minimizes off-target effects, offering a promising safety profile.[3] this compound has demonstrated significant in vitro and in vivo activity against a broad range of fungal pathogens, including various Candida species, and is approved for the treatment of recurrent vulvovaginal candidiasis (RVVC).[4][5] This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound to support further research and development.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[6] Its structure includes a tetrazole moiety, which contributes to its high selectivity for fungal CYP51.[4] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₁₆F₇N₅O₂[7]
Molecular Weight527.403 g/mol [1]
SolubilityPractically insoluble in water (pH 1-9); Soluble in various organic solvents.[6][7]
BCS ClassClass IIc (low solubility, high permeability)[8]

Preclinical Formulations

Due to its low aqueous solubility, appropriate formulation is critical for preclinical studies. The choice of vehicle will depend on the route of administration and the specific experimental design.

Oral Administration

For in vivo oral dosing in animal models, this compound can be formulated as a suspension. A common approach involves the use of a suspending vehicle. The commercially available capsules contain this compound with inactive ingredients such as croscarmellose sodium, hydroxypropyl cellulose, lactose, magnesium stearate, silicified microcrystalline cellulose, and sodium lauryl sulfate.[9] For preclinical oral suspension, micronization of the this compound powder can improve dissolution.[8]

A suggested oral suspension formulation can be prepared as follows:

  • Weigh the required amount of micronized this compound powder.

  • Create a smooth paste by adding a small amount of a suitable suspending vehicle (e.g., 0.5% methylcellulose or a commercially available vehicle).

  • Gradually add the remaining vehicle to the final desired volume with thorough mixing.

  • Store the suspension in a tight, light-resistant container. For aqueous-based suspensions, refrigeration is recommended with a beyond-use date of 14 days.[9]

In Vitro and In Vivo (Parenteral) Formulations

For in vitro experiments and potentially for parenteral administration in animal studies where a solution is required, organic solvents are necessary.

Solvent-Based Formulations:

  • DMSO-based: this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).

  • Co-solvent systems for in vivo use:

    • Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution with a solubility of at least 2.25 mg/mL.[10]

    • Protocol 2: A solution of 10% DMSO in 90% corn oil can also yield a clear solution with a solubility of at least 2.25 mg/mL.[10]

When preparing these formulations, it is recommended to add each solvent sequentially and use heat or sonication if precipitation occurs.[10]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 reference method for yeast broth microdilution.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various fungal isolates.

Materials:

  • This compound powder

  • DMSO

  • RPMI 1640 medium, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength.

In Vivo Efficacy in a Murine Model of Vulvovaginal Candidiasis (VVC)

This protocol describes a model to evaluate the in vivo efficacy of this compound.

Objective: To assess the ability of orally administered this compound to reduce the fungal burden in a mouse model of VVC.

Materials:

  • Female mice (e.g., BALB/c)

  • Estradiol valerate

  • Candida albicans strain

  • This compound oral formulation

  • Sterile saline

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Pseudoestrus Induction: To induce a pseudoestrus state and increase susceptibility to vaginal infection, administer estradiol valerate subcutaneously to the mice a few days prior to inoculation.

  • Fungal Inoculation: Inoculate the mice intravaginally with a suspension of Candida albicans.

  • Treatment: Begin oral administration of the this compound formulation at a predetermined dose (e.g., 5-25 mg/kg) and schedule (e.g., daily for a specified number of days).[10] A placebo group receiving the vehicle only should be included.

  • Assessment of Fungal Burden: At selected time points post-treatment (e.g., 1 and 4 days), collect vaginal lavage samples.[4]

  • Fungal Quantification: Serially dilute the lavage fluid in sterile saline and plate onto SDA plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).

  • Data Analysis: Compare the CFU counts between the this compound-treated group and the placebo group to determine the reduction in fungal burden.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 2: In Vitro Antifungal Activity of this compound

Fungal SpeciesMIC Range (µg/mL)Comparator (Fluconazole) MIC Range (µg/mL)Reference
Candida albicans≤0.15≥8 (for resistant isolates)[11]
Candida glabrata0.25 - 2Not specified[12]
Candida kruseiNot specifiedNot specified[11]
Trichophyton rubrumPotency similar to itraconazoleNot applicable[4]
Trichophyton mentagrophytesPotency similar to itraconazoleNot applicable[4]

Table 3: Preclinical Pharmacokinetic Parameters of this compound

Animal ModelOral Bioavailability (%)Plasma Protein Binding (%)Half-life (hours)Reference
Mouse7397.6>48[4]
RatGood99.555 - 203[4]
DogGood99.456 - 872[4]
HumanNot specified99.5~138 days[6]

Visualizations

Oteseconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential component CYP51->Ergosterol Catalyzes conversion This compound This compound This compound->CYP51 Inhibits

Caption: Mechanism of action of this compound in inhibiting fungal ergosterol biosynthesis.

Preclinical_Efficacy_Workflow cluster_treatment Treatment Phase start Start: Murine Model of VVC induction Induce Pseudoestrus (Estradiol Valerate) start->induction inoculation Intravaginal Inoculation (Candida albicans) induction->inoculation treatment_group Oral this compound (Test Group) inoculation->treatment_group placebo_group Vehicle (Control Group) inoculation->placebo_group assessment Assess Fungal Burden (Vaginal Lavage) treatment_group->assessment placebo_group->assessment quantification Quantify CFUs (Plate Counts) assessment->quantification analysis Data Analysis (Compare Treatment vs. Placebo) quantification->analysis end End: Efficacy Determined analysis->end

Caption: Experimental workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for the Quantification of Oteseconazole in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the analytical methods for the quantification of oteseconazole in plasma, tailored for researchers, scientists, and professionals in drug development. The protocols are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, which offer high selectivity and sensitivity for bioanalytical applications.[1]

Introduction

This compound is a novel, orally bioavailable, and selective inhibitor of fungal cytochrome P450 enzyme CYP51, crucial for fungal cell membrane integrity.[2] It is indicated for reducing the incidence of recurrent vulvovaginal candidiasis (RVVC).[2] Accurate and reliable quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[1] LC-MS/MS has emerged as the preferred method for this purpose due to its high sensitivity and specificity.[2]

Summary of Analytical Methods

The primary method detailed in the literature for this compound quantification in plasma is a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[3][4][5] This method has been validated in rat plasma and demonstrates good linearity, accuracy, and precision.[3][5] While developed for rat plasma, the methodology is readily adaptable for human plasma following proper validation.[3]

Key Quantitative Data

The following tables summarize the key validation parameters from a published LC-MS/MS method for this compound quantification in rat plasma.[3][4][5]

Table 1: Linearity and Range

Parameter Value
Linearity Range 5 - 100 ng/mL[3][5]

| Correlation Coefficient (r²) | ≥ 0.999[3][5] |

Table 2: Accuracy and Precision

Quality Control Sample Concentration (ng/mL) Accuracy (%) Precision (% CV)
LLOQ 5 94.48[3][5] ± 20% (FDA Guideline)[6]
LQC Low 96.11[3][5] ± 15% (FDA Guideline)[6]
MQC Medium 98.69[3][5] ± 15% (FDA Guideline)[6]

| HQC | High | 98.60[3][5] | ± 15% (FDA Guideline)[6] |

Table 3: Recovery

Parameter Value

| Mean Recovery | 97.48%[3][5] |

Detailed Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma

This protocol is adapted from the validated method by Susararla et al. (2024) for the quantification of this compound in rat plasma.[3][4][5]

Materials and Reagents
  • This compound reference standard

  • Posaconazole (Internal Standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Control plasma (rat or human)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Waters 2695)[4]

  • Tandem Mass Spectrometer (e.g., SCIEX QTRAP 5500)[4]

  • Analytical column: Phenyl column[3][5]

Preparation of Solutions
  • This compound Stock Solution (e.g., 50 µg/mL): Accurately weigh 5 mg of this compound and dissolve in a 100 mL volumetric flask with a diluent of acetonitrile and water (20:80 v/v).[4]

  • This compound Intermediate and Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solution with the same diluent to create calibration standards ranging from 5 to 100 ng/mL.[3][4][5]

  • Internal Standard (Posaconazole) Working Solution: Prepare a working solution of posaconazole in the same diluent.[4]

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of plasma sample (unknown, calibration standard, or quality control) into a microcentrifuge tube.[4]

  • Add 500 µL of the internal standard stock solution and 300 µL of acetonitrile.[4]

  • Vortex the mixture for a brief period.

  • Centrifuge the tubes for 20 minutes to precipitate proteins.[4]

  • Transfer the clear supernatant to an HPLC vial for analysis.[4]

LC-MS/MS Conditions

Table 4: Chromatographic Conditions

Parameter Condition
HPLC System Waters 2695 or equivalent[4]
Column Phenyl analytical column[3][5]
Mobile Phase Acetonitrile and 0.1% formic acid in water (30:70 v/v)[3][5]
Flow Rate 1.0 mL/min[3][5]
Injection Volume 10 µL[3][5]

| Run Time | 5 minutes[3][5] |

Table 5: Mass Spectrometric Conditions

Parameter Condition
Mass Spectrometer SCIEX QTRAP 5500 or equivalent[4]
Ionization Mode Positive Electrospray Ionization (ESI+)[3][5]
Detection Mode Multiple Reaction Monitoring (MRM)[3][5]
MRM Transitions Monitor the precursor to product ion transitions for this compound and posaconazole (IS).[3][5]
Vaporizer Temperature 350 °C[3]

| Capillary Temperature | 350 °C[3] |

Data Analysis and Quantification
  • Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard (posaconazole).[4][6]

  • A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Protein Precipitation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Unknown, Calibrant, QC) mix Vortex Mix plasma->mix is Internal Standard (Posaconazole) is->mix acetonitrile Acetonitrile acetonitrile->mix centrifuge Centrifuge mix->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (Phenyl Column) supernatant->hplc Inject ms MS/MS Detection (MRM Mode) hplc->ms quant Quantification (Peak Area Ratio) ms->quant result Concentration (ng/mL) quant->result

Caption: Workflow for this compound Quantification in Plasma.

Logical Relationship for Method Validation

validation_logic cluster_params Key Validation Parameters (FDA Guidelines) method Bioanalytical Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity recovery Recovery method->recovery stability Stability method->stability validated Validated Method for Routine Analysis linearity->validated accuracy->validated precision->validated selectivity->validated recovery->validated stability->validated

Caption: Core Parameters for Bioanalytical Method Validation.

References

LC-MS/MS Methodology for Pharmacokinetic Assessment of Oteseconazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Oteseconazole (VIVJOA®) is a potent, selective, orally bioavailable antifungal agent designed to treat and prevent recurrent vulvovaginal candidiasis (RVVC).[1][2] Its mechanism of action involves the inhibition of fungal cytochrome P450 enzyme CYP51, which is crucial for the integrity of the fungal cell membrane.[3][4] Understanding the pharmacokinetic profile of this compound is critical for optimizing dosing regimens and ensuring therapeutic efficacy. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma, applicable to preclinical and clinical pharmacokinetic studies.

A validated bioanalytical method for determining this compound concentrations in rat plasma has been established, demonstrating linearity, precision, and accuracy.[5][6][7] The methodology described herein is based on this validated preclinical assay and is suitable for supporting pharmacokinetic research in drug development.

Pharmacokinetic Profile of this compound

This compound exhibits distinct pharmacokinetic properties. In humans, the time to reach peak plasma concentration (Tmax) is approximately 5 to 10 hours.[2][3][4] The drug is highly bound to plasma proteins (99.5-99.7%).[1][3] this compound does not undergo significant metabolism.[3] Excretion occurs primarily through biliary excretion into the feces (approximately 56%) and to a lesser extent in the urine (approximately 26%).[3] The terminal half-life of this compound is notably long, estimated to be around 138 days.[3]

In preclinical rat studies, the pharmacokinetic parameters have also been characterized. Following oral administration, the average maximum concentration (Cmax) was observed to be 44.864 ng/mL, with an area under the curve (AUC0-t) of 1386 ng-hr/mL.[5][7]

LC-MS/MS Method Summary

This method employs a protein precipitation technique for sample preparation, followed by chromatographic separation on a phenyl column and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[5][7] Posaconazole is utilized as a suitable internal standard (IS) to ensure accuracy and precision.[5][6] The method has been validated over a concentration range of 5-100 ng/mL in rat plasma.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the validated LC-MS/MS method for this compound in rat plasma.

Table 1: Linearity and Range [5][6][7]

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
This compound5 - 1000.999

Table 2: Precision and Accuracy [5][7]

Quality Control SampleConcentration (ng/mL)Precision (%RSD)Accuracy (%)
Lower Limit of Quantification (LLOQ)55.5294.48
Low Quality Control (LQC)12.53.8996.11
Medium Quality Control (MQC)501.3198.69
High Quality Control (HQC)751.4098.60

Table 3: Recovery [5][7]

AnalyteMean Recovery (%)
This compound97.48

Table 4: Rat Pharmacokinetic Parameters [5][7][8]

ParameterValue
Cmax44.864 ng/mL
AUC0-t1386 ng-hr/mL

Experimental Protocols

Materials and Reagents

  • This compound reference standard

  • Posaconazole (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Rat plasma (or other relevant biological matrix)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Waters 2695)[6]

  • Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 5500)[6]

  • Analytical column: Phenyl column[5][7]

Protocol 1: Sample Preparation

  • Spiking of Standards and Quality Controls: Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma.

  • Protein Precipitation: To 200 µL of plasma sample (blank, standard, QC, or unknown), add 500 µL of internal standard stock solution (in acetonitrile) and 300 µL of acetonitrile.[6]

  • Vortexing: Vortex the samples for 5-10 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 4000 RPM for 15-20 minutes to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography Conditions: [5][7]

  • Column: Phenyl column

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Run Time: 5 minutes

Mass Spectrometry Conditions: [5]

  • Ionization Mode: Positive Electrospray Ionization (+ESI)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Vaporizer Temperature: 350 °C

  • Capillary Temperature: 350 °C

  • Spray Voltage: Positive

  • MRM Transitions:

    • This compound: m/z transition to be determined based on instrument optimization

    • Posaconazole (IS): m/z transition to be determined based on instrument optimization

Data Analysis

The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentrations of the unknown samples are then interpolated from this curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard & Acetonitrile plasma->add_is vortex Vortex (5-10 min) add_is->vortex centrifuge Centrifuge (4000 RPM, 15-20 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Injection supernatant->hplc column Phenyl Column Separation hplc->column ms Mass Spectrometry Detection (+ESI, MRM) column->ms data Data Acquisition & Analysis ms->data

Caption: this compound Sample Preparation and LC-MS/MS Workflow.

logical_relationship cluster_method_validation Method Validation cluster_application Application linearity Linearity & Range pk_studies Pharmacokinetic Studies linearity->pk_studies precision Precision precision->pk_studies accuracy Accuracy accuracy->pk_studies recovery Recovery recovery->pk_studies selectivity Selectivity selectivity->pk_studies stability Stability stability->pk_studies preclinical Preclinical (Rat) pk_studies->preclinical clinical Clinical (Human) pk_studies->clinical

Caption: Method Validation and Application in Pharmacokinetic Studies.

References

Oteseconazole (VT-1161) in a Dermatophyte-Infected Guinea Pig Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the research and methodologies for evaluating the efficacy of oteseconazole (formerly VT-1161) in a guinea pig model of dermatophytosis. The information is compiled from key studies to assist in the design and execution of similar preclinical experiments.

Introduction

This compound is a novel, orally administered selective inhibitor of fungal cytochrome P450 enzyme 51 (CYP51), also known as lanosterol 14α-demethylase.[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] By inhibiting CYP51, this compound disrupts membrane integrity, leading to fungal cell death.[1][2][3] Its high selectivity for the fungal enzyme over human CYP enzymes suggests a favorable safety profile.[1][3] Preclinical studies in guinea pig models of dermatophytosis have been instrumental in demonstrating the potent in vivo activity of this compound against common dermatophytes like Trichophyton mentagrophytes.

Mechanism of Action: this compound

This compound's mechanism of action involves the targeted inhibition of ergosterol biosynthesis, a pathway vital for fungal cell survival.

cluster_0 Fungal Cell Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Membrane CYP51->Ergosterol catalysis This compound This compound This compound->CYP51 Inhibition

Caption: Mechanism of action of this compound in inhibiting ergosterol synthesis.

Quantitative Data Summary

The following tables summarize the key efficacy and pharmacokinetic data from studies of this compound in the guinea pig dermatophytosis model.

Table 1: Efficacy of Once-Daily Oral this compound in a Guinea Pig Dermatophytosis Model
Treatment Group (Oral Gavage)Dose (mg/kg/day)Mean Clinical Score (± SEM)Fungal Burden (log CFU/g skin ± SEM)
Untreated Control-11.5 ± 0.54.8 ± 0.1
Vehicle Control-10.8 ± 0.64.7 ± 0.2
This compound (VT-1161)51.8 ± 0.52.5 ± 0.2
This compound (VT-1161)101.0 ± 0.32.2 ± 0.1
This compound (VT-1161)250.6 ± 0.22.0 ± 0.1
Itraconazole101.4 ± 0.42.3 ± 0.2
Itraconazole250.9 ± 0.32.1 ± 0.1

*P < 0.001 compared to untreated control. Data from Garvey et al., 2015.

Table 2: Efficacy of Once-Weekly Oral this compound
Treatment Group (Oral Gavage)Dose (mg/kg, Days 1 & 8)Mean Clinical Score (± SEM)Fungal Burden (log CFU/g skin ± SEM)
Untreated Control-11.5 ± 0.54.8 ± 0.1
This compound (VT-1161)701.9 ± 0.62.4 ± 0.2
Itraconazole704.6 ± 0.93.1 ± 0.3†
Terbinafine701.5 ± 0.42.3 ± 0.2

*P < 0.001 compared to untreated control. †P < 0.05 for this compound vs. itraconazole. Data from Garvey et al., 2015.

Table 3: Pharmacokinetics of a Single Oral Dose of this compound in Guinea Pigs
Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-48h) (µg·h/mL)Half-life (h)
5~2~8~70≥48
25~10~8~350≥48

Approximate values interpreted from graphical data in Garvey et al., 2015.

Table 4: this compound Concentrations in Plasma, Skin, and Hair After 13 Days of Dosing
Treatment GroupDosePlasma (µg/mL)Skin (µg/g)Hair (µg/g)
This compound (Once-Daily)10 mg/kg~5~15~2
This compound (Once-Weekly)70 mg/kg~4~10~1.5
Itraconazole (Once-Daily)10 mg/kg~0.5~2~0.2

Approximate values interpreted from graphical data in Garvey et al., 2015.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Garvey et al., 2015.

Fungal Inoculum Preparation
  • Fungus Strain: Trichophyton mentagrophytes (e.g., ATCC 9533).

  • Culture Medium: Potato dextrose agar.

  • Incubation: Incubate cultures at 25-28°C for 7-10 days.

  • Harvesting: Flood the agar surface with sterile saline (0.9% NaCl) containing 0.05% Tween 80. Gently scrape the surface with a sterile loop to dislodge conidia.

  • Filtration: Filter the suspension through sterile gauze to remove hyphal fragments.

  • Quantification: Adjust the concentration of the spore suspension to approximately 1 x 10⁸ CFU/mL using a hemocytometer.

Guinea Pig Model of Dermatophytosis
  • Animal Model: Female Hartley guinea pigs (approximately 300-350 g).

  • Acclimatization: Acclimate animals for at least 7 days before the experiment.

  • Site Preparation: Anesthetize the guinea pig. Shave an area on the back (e.g., 2x2 cm). Gently abrade the skin with fine-grit sandpaper to disrupt the stratum corneum without causing significant injury.

  • Inoculation: Apply a 100 µL aliquot of the prepared T. mentagrophytes spore suspension onto the abraded skin.

  • Observation: House animals individually and monitor for the development of lesions. Clinical signs of infection (erythema, scaling, crusting) typically appear within 4-7 days.

Drug Administration
  • Formulation: Prepare a suspension of this compound in a suitable vehicle, such as 20% Cremophor EL in water.

  • Administration: Administer the drug formulation orally via gavage.

  • Dosing Regimens:

    • Once-Daily: Administer the specified dose (e.g., 5, 10, or 25 mg/kg) once daily for the duration of the study (e.g., 13 days), starting 1 day post-infection.

    • Once-Weekly: Administer a higher dose (e.g., 70 mg/kg) on specified days (e.g., day 1 and day 8 post-infection).

  • Control Groups: Include an untreated control group and a vehicle control group that receives the formulation vehicle without the active drug.

Assessment of Efficacy

a) Clinical Scoring:

  • Evaluate the lesions daily or on specified days throughout the study.

  • Use a scoring system to grade the severity of erythema, scaling, and crusting. A common system is a 4-point scale for each parameter (0=none, 1=slight, 2=moderate, 3=severe, 4=very severe).

  • The total clinical score is the sum of the scores for each parameter.

b) Fungal Burden Quantification:

  • At the end of the study, euthanize the animals.

  • Aseptically excise a standardized area of skin (e.g., using a 10-mm biopsy punch) from the infected site.

  • Weigh the skin sample.

  • Homogenize the tissue in sterile saline.

  • Perform serial dilutions of the homogenate and plate on Sabouraud dextrose agar containing antibiotics (e.g., chloramphenicol and gentamicin) to inhibit bacterial growth.

  • Incubate plates at 25-28°C for 3-5 days.

  • Count the number of colonies and express the fungal burden as log₁₀ CFU per gram of skin tissue.

Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experiment (Day 0 to Day 13) cluster_analysis Analysis (Day 14) Inoculum Inoculum Preparation (T. mentagrophytes) Infection Day 0: Infection (Shaving, Abrasion, Inoculation) Inoculum->Infection Animals Animal Acclimatization (Guinea Pigs) Animals->Infection Treatment Day 1-13: Treatment (Oral Gavage - Daily or Weekly) Infection->Treatment Scoring Daily Clinical Scoring (Erythema, Scaling, Crusting) Treatment->Scoring Euthanasia Euthanasia & Sample Collection Scoring->Euthanasia FungalBurden Fungal Burden Analysis (Skin Homogenization & Plating) Euthanasia->FungalBurden PK Pharmacokinetic Analysis (Plasma, Skin, Hair) Euthanasia->PK

References

Oteseconazole: A Novel Tool for Investigating Fungal Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oteseconazole (VT-1161) is a potent and selective inhibitor of fungal cytochrome P450 enzyme 51 (CYP51), also known as lanosterol 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1][2] By disrupting ergosterol synthesis, this compound compromises the structure and function of the fungal cell membrane, leading to cell death.[2] Its high selectivity for the fungal enzyme over human CYP enzymes minimizes the potential for off-target effects, enhancing its safety profile.[3]

Fungal biofilms are complex, structured communities of fungal cells encased in a self-produced extracellular matrix. These biofilms exhibit increased resistance to antifungal agents and host immune responses, posing a significant challenge in clinical settings. The unique mechanism of action and potent antifungal activity of this compound, including against fluconazole-resistant strains, make it a valuable tool for studying the mechanisms of fungal biofilm formation and developing novel anti-biofilm strategies.[4]

These application notes provide detailed protocols for utilizing this compound to investigate its effects on fungal biofilm formation, particularly for Candida species, which are common culprits in biofilm-associated infections.

Mechanism of Action

This compound targets and inhibits lanosterol 14α-demethylase (CYP51), a key enzyme in the conversion of lanosterol to ergosterol.[2] Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death.[2] The high specificity of this compound for fungal CYP51 is attributed to its chemical structure, which allows for strong binding to the active site of the fungal enzyme.[1]

Data Presentation

The following tables provide a framework for presenting quantitative data from studies on the effect of this compound on fungal biofilms.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic Candida Species

Candida SpeciesStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
C. albicansATCC 90028Data to be determinedReference data
C. albicansFluconazole-R IsolateData to be determinedReference data
C. glabrataATCC 2001Data to be determinedReference data
C. parapsilosisATCC 22019Data to be determinedReference data

Table 2: Minimum Biofilm Eradication Concentrations (MBECs) of this compound against Candida Biofilms

Candida SpeciesStrainThis compound MBEC (µg/mL)Fluconazole MBEC (µg/mL)
C. albicansATCC 90028Data to be determinedReference data
C. albicansFluconazole-R IsolateData to be determinedReference data
C. glabrataATCC 2001Data to be determinedReference data
C. parapsilosisATCC 22019Data to be determinedReference data

Table 3: Effect of this compound on Candida albicans Biofilm Biomass

This compound Concentration (µg/mL)Biofilm Biomass (Crystal Violet OD570)% Reduction in Biomass
0 (Control)Data to be determined0%
0.5 x MBECData to be determinedData to be determined
1 x MBECData to be determinedData to be determined
2 x MBECData to be determinedData to be determined

Table 4: Effect of this compound on Candida albicans Biofilm Metabolic Activity

This compound Concentration (µg/mL)Metabolic Activity (XTT OD490)% Reduction in Metabolic Activity
0 (Control)Data to be determined0%
0.5 x MBECData to be determinedData to be determined
1 x MBECData to be determinedData to be determined
2 x MBECData to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for assessing the activity of this compound against fungal biofilms. These protocols are based on established methods for studying Candida biofilms and can be adapted for other fungal species.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Planktonic Fungi

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a planktonic fungal culture.

Materials:

  • This compound

  • Fungal strain of interest (e.g., Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a fungal inoculum suspension in RPMI-1640 from an overnight culture. Adjust the suspension to a concentration of 1 x 106 to 5 x 106 CFU/mL.

  • Further dilute the fungal suspension to a final concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.

  • Add 100 µL of the final fungal suspension to each well of the microtiter plate containing the this compound dilutions.

  • Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: Fungal Biofilm Formation in a 96-Well Plate

This protocol describes the formation of a mature fungal biofilm in a microtiter plate.

Materials:

  • Fungal strain of interest

  • RPMI-1640 medium

  • 96-well flat-bottom microtiter plates

  • Incubator (37°C) with a shaker

Procedure:

  • Grow the fungal strain overnight in a suitable broth medium (e.g., YPD) at 30°C with shaking.

  • Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium.

  • Adjust the cell density to 1 x 107 cells/mL in RPMI-1640.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Incubate the plate at 37°C for 90 minutes with gentle shaking to allow for initial cell adherence.

  • After the adhesion phase, gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Add 200 µL of fresh RPMI-1640 medium to each well.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation.

Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the lowest concentration of this compound required to eradicate a pre-formed fungal biofilm.

Materials:

  • Mature fungal biofilms in a 96-well plate (from Protocol 2)

  • This compound

  • RPMI-1640 medium

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Plate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium.

  • Carefully remove the medium from the wells containing the mature biofilms.

  • Add 200 µL of the this compound dilutions to the respective wells. Include a drug-free well as a control.

  • Incubate the plate at 37°C for 24 hours.

  • After incubation, gently wash the biofilms twice with PBS.

  • To assess cell viability, perform an XTT reduction assay. Prepare a solution of XTT (e.g., 0.5 mg/mL in PBS) and menadione (e.g., 1 µM).

  • Add 100 µL of the XTT-menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 1-3 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • The MBEC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in metabolic activity compared to the drug-free control.

Protocol 4: Quantification of Biofilm Biomass using Crystal Violet Staining

This protocol quantifies the total biofilm biomass after treatment with this compound.

Materials:

  • Mature fungal biofilms in a 96-well plate treated with this compound (from MBEC assay)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol

  • Plate reader

Procedure:

  • After the 24-hour treatment with this compound, wash the biofilms twice with PBS.

  • Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 20 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with sterile distilled water until the water runs clear.

  • Air dry the plate completely.

  • To destain, add 200 µL of 95% ethanol to each well and incubate for 30 minutes with gentle shaking.

  • Transfer 100 µL of the destaining solution to a new 96-well plate.

  • Measure the absorbance at 570 nm using a plate reader.

  • A reduction in absorbance compared to the drug-free control indicates a reduction in biofilm biomass.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in fungal biofilm research.

G This compound Mechanism of Action Lanosterol Lanosterol CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane This compound This compound This compound->CYP51 Inhibits

Caption: this compound inhibits fungal CYP51, disrupting ergosterol synthesis.

G Experimental Workflow for this compound Biofilm Studies cluster_0 Biofilm Formation cluster_1 This compound Treatment cluster_2 Analysis Inoculation Fungal Inoculation Adhesion Adhesion Phase Inoculation->Adhesion Maturation Biofilm Maturation Adhesion->Maturation Treatment Incubate with This compound Maturation->Treatment MBEC Determine MBEC (XTT Assay) Treatment->MBEC Biomass Quantify Biomass (Crystal Violet) Treatment->Biomass

Caption: Workflow for assessing this compound's effect on fungal biofilms.

G Ergosterol and Fungal Biofilm Signaling This compound This compound Ergosterol Ergosterol Depletion This compound->Ergosterol Inhibits Synthesis MembraneStress Cell Membrane Stress Ergosterol->MembraneStress Signaling Stress Response Signaling Pathways (e.g., HOG, Cek1-MAPK) MembraneStress->Signaling Biofilm Biofilm Formation & Maintenance Signaling->Biofilm Modulates

Caption: Potential impact of this compound on biofilm-related signaling.

References

Application Note: Investigating Oteseconazole's Antifungal Mechanism and Resistance Pathways in Candida Species Using Genetic Manipulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oteseconazole (Vivjoa®) is a novel, highly selective, orally bioavailable tetrazole antifungal agent developed for the treatment of recurrent vulvovaginal candidiasis (RVVC).[1] Its primary mechanism of action is the inhibition of fungal cytochrome P450 enzyme 51 (CYP51), also known as lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[2][3] By disrupting ergosterol production, this compound compromises the fungal cell membrane, leading to cell death.[1][2] A key advantage of this compound is its high selectivity for the fungal CYP51 enzyme over human CYP enzymes, which potentially reduces off-target effects and drug-drug interactions commonly associated with other azole antifungals.[2][3][4]

The genetic manipulation of Candida strains is an indispensable tool for unequivocally validating the drug's target and elucidating potential mechanisms of resistance. By creating targeted gene deletions or overexpressing specific genes, researchers can confirm the essentiality of Erg11p for this compound's activity and investigate the impact of other factors, such as drug efflux pumps, on its efficacy.[5][6] These studies are crucial for understanding the long-term viability of the drug and predicting clinical outcomes.

Ergosterol Biosynthesis Pathway and this compound's Target

The synthesis of ergosterol is a multi-step process vital for fungal survival. This compound acts by specifically inhibiting the Erg11p-catalyzed demethylation of lanosterol. The disruption of this step not only depletes ergosterol but also leads to the accumulation of toxic methylated sterol precursors, further damaging the cell membrane.[7][8][9]

Ergosterol_Pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Multiple Steps Mevalonate Mevalonate HMG_CoA->Mevalonate Multiple Steps Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Erg1p Erg11p Erg11p (CYP51) Lanosterol->Erg11p Product 4,4-Dimethyl-cholesta- 8,14,24-trienol Zymosterol Zymosterol Product->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Erg11p->Product 14α-demethylation This compound This compound This compound->Erg11p CRISPR_Workflow CRISPR-Cas9 Gene Deletion Workflow cluster_prep Component Preparation cluster_transform Yeast Manipulation cluster_verify Verification gRNA 1. Design gRNA (e.g., CHOPCHOP) Transform 5. Co-transform gRNA, Donor DNA, & Cas9 gRNA->Transform dDNA 2. Construct Donor DNA (SAT1 marker + 80bp homology arms) dDNA->Transform Cas9 3. Prepare Cas9 Expression Cassette Cas9->Transform CompCells 4. Prepare Competent C. albicans Cells CompCells->Transform Select 6. Select on YPD + Nourseothricin Transform->Select ColonyPCR 7. Colony PCR to Confirm Deletion Select->ColonyPCR Sequencing 8. Sequence PCR Product ColonyPCR->Sequencing

References

Troubleshooting & Optimization

Technical Support Center: Oteseconazole and Azole Antifungal Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with oteseconazole and other poorly soluble azole antifungals in aqueous solutions. Given the limited publicly available solubility data for this compound, this guide leverages extensive data on ketoconazole, a structurally and functionally similar azole antifungal, to provide representative guidance and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is an azole antifungal agent that functions by inhibiting the fungal enzyme CYP51 (lanosterol 14α-demethylase).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[][4][5][6] By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death.[][5] Like many other azole antifungals, this compound's chemical structure can lead to poor aqueous solubility, which presents a significant challenge in the development of both oral and parenteral drug formulations. Poor solubility can result in low bioavailability and limit the therapeutic efficacy of the drug.

Q2: What are the known solubility characteristics of ketoconazole, a similar azole antifungal?

Ketoconazole is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[7][8][9] It is a weakly basic drug with two pKa values of 2.94 and 6.51.[10] Its solubility is highly pH-dependent, being practically insoluble in water and at neutral to higher pH values, but sparingly soluble in acidic conditions.[7][10][11]

Q3: What strategies can be employed to improve the aqueous solubility of poorly soluble azole antifungals like this compound and ketoconazole?

Several formulation strategies can be explored to enhance the solubility and dissolution rate of these compounds:

  • pH Adjustment: For weakly basic drugs like ketoconazole, lowering the pH of the solution can significantly increase solubility.[10]

  • Co-solvents: The use of organic co-solvents such as ethanol, DMSO, and dimethylformamide (DMF) can improve solubility.[12] For aqueous buffers, it is often recommended to first dissolve the compound in a small amount of a suitable organic solvent like DMF and then dilute it with the aqueous buffer.[12]

  • Surfactants: The addition of surfactants can enhance solubility. For instance, the dissolution rate of ketoconazole has been shown to improve in a 0.5% sodium lauryl sulphate solution.[7]

  • Solid Dispersions: Creating solid dispersions with hydrophilic polymers, such as Pluronic F127, can significantly enhance the dissolution rate.[7]

  • Crystal Engineering (Cocrystals): Forming cocrystals with pharmaceutically acceptable coformers (e.g., dicarboxylic acids like fumaric and succinic acid) has been shown to dramatically increase the aqueous solubility of ketoconazole.[10][13][14][15]

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, which can lead to improved dissolution rates and bioavailability.[16][17]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and other lipid-based formulations can improve the oral bioavailability of poorly soluble drugs.[18][19]

Troubleshooting Guide

Problem: this compound/Ketoconazole precipitates out of my aqueous buffer during my experiment.

  • Possible Cause: The pH of your buffer may not be optimal for maintaining solubility. For weakly basic azoles, a higher pH will decrease solubility.

  • Troubleshooting Steps:

    • Measure the pH of your final solution.

    • If possible for your experimental conditions, consider using a buffer with a lower pH.

    • If the pH cannot be altered, consider the addition of a solubilizing agent such as a co-solvent or a non-ionic surfactant.

    • Prepare a more concentrated stock solution in an organic solvent (e.g., DMSO) and add it to your aqueous buffer in a smaller volume to minimize the final concentration of the organic solvent.

Problem: I am unable to achieve the desired concentration of the drug in my aqueous solution.

  • Possible Cause: The intrinsic solubility of the compound in your chosen aqueous system is low.

  • Troubleshooting Steps:

    • Review the literature for reported solubility data in different solvent systems.

    • Experiment with different co-solvents (e.g., ethanol, polyethylene glycol) at varying concentrations.

    • Investigate the use of complexation agents like cyclodextrins.

    • Consider formulating the drug as a solid dispersion or a nanosuspension for improved dissolution.

Quantitative Data

Table 1: Solubility of Ketoconazole in Various Solvents

SolventSolubilityTemperatureReference
Water0.0866 mg/L22°C[20]
Water1.2 µg/mLNot Specified[10]
Water17 µg/mLNot Specified[9]
0.1 M HCl (pH 1)> 1 mg/mL25°C[14]
Phosphate Buffer (pH 6.8)21.044 µg/mLNot Specified[8]
Ethanol, DMSO, DMF~1, 2, and 5 mg/mL, respectivelyNot Specified[12]
PVP K-30 20% solution~ 2 mg/mL25°C[20]
DMSO (dry)~ 20 mg/mL22°C[20]
Ethanol (anhydrous, warm)~ 20 mg/mL45°C[20]
Methanol~ 5 mg/mL22°C[20]
Chloroform~ 10 mg/mL22°C[20]
MCT oil~ 0.02 mg/ml22°C[20]

Table 2: Enhanced Aqueous Solubility of Ketoconazole through Cocrystal Formation

CoformerSolubility in Distilled Water (µg/mL)Fold Increase vs. Ketoconazole (1.2 µg/mL)Reference
Glutaric Acid2165.6~1805[10][13]
Vanillic Acid321.6~268[10][13]
2,6-Dihydroxybenzoic Acid139.1~116[10][13]
Protocatechuic Acid386.3~322[10][13]
3,5-Dinitrobenzoic Acid191.7~160[10][13]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[21][22]

  • Preparation: Add an excess amount of the solid drug to a known volume of the desired solvent (e.g., water, buffer solution) in a sealed container (e.g., glass vial). The excess solid is crucial to ensure a saturated solution at equilibrium.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours, and it is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[22]

  • Phase Separation: Separate the solid and liquid phases. This can be achieved by centrifugation, filtration (using a filter that does not adsorb the drug), or allowing the solid to sediment.[22]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant.

  • Analysis: Dilute the aliquot if necessary and determine the concentration of the dissolved drug using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[23]

Visualizations

Oteseconazole_Mechanism_of_Action cluster_inhibition Lanosterol Lanosterol CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion FungalCellMembrane Fungal Cell Membrane (Structural Integrity) Ergosterol->FungalCellMembrane Essential component DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability, Cell Death) FungalCellMembrane->DisruptedMembrane Leads to This compound This compound This compound->CYP51 Inhibits

Caption: Mechanism of action of this compound.

Solubility_Workflow Start Start: Excess solid drug + Solvent Equilibration Equilibration (e.g., 24-72h with agitation at constant temperature) Start->Equilibration PhaseSeparation Phase Separation (Centrifugation/Filtration) Equilibration->PhaseSeparation Supernatant Collect Clear Supernatant PhaseSeparation->Supernatant Analysis Analysis (e.g., HPLC, UV-Vis) Supernatant->Analysis Result Determine Solubility Concentration Analysis->Result

References

Technical Support Center: Overcoming Oteseconazole Resistance in Candida glabrata

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on oteseconazole and Candida glabrata.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in Candida glabrata?

A1: The primary mechanism of resistance to this compound, like other azole antifungals, in Candida glabrata is the upregulation of efflux pumps. This is most commonly caused by gain-of-function (GOF) mutations in the PDR1 gene, which encodes a key transcriptional regulator. These mutations lead to the overexpression of ATP-binding cassette (ABC) transporter genes, particularly CDR1 and CDR2 (PDH1), which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][2] While less common, alterations in the target enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), can also contribute to resistance.

Q2: How does this compound's potency against fluconazole-resistant C. glabrata compare to fluconazole?

A2: this compound has demonstrated significantly greater potency against both wild-type and azole-resistant C. glabrata compared to fluconazole. For fluconazole-resistant C. glabrata, the minimal inhibitory concentration (MIC) of this compound has been reported to be as much as 64-fold lower than that of fluconazole.[3]

Q3: Are there potential strategies to overcome this compound resistance in C. glabrata?

A3: While this compound demonstrates potent activity against many azole-resistant strains, strategies to overcome potential this compound resistance are an active area of research. Potential approaches include:

  • Combination Therapy: The use of this compound in combination with other antifungal agents that have different mechanisms of action may be effective. For example, combining an azole with an echinocandin (e.g., caspofungin) or with amphotericin B and flucytosine has shown synergistic effects against resistant C. glabrata strains in some studies.[4][5][6]

  • Efflux Pump Inhibitors: Since efflux pump overexpression is a primary resistance mechanism, the use of compounds that inhibit these pumps could restore this compound susceptibility. Research has identified molecules like clorgyline that can inhibit fungal ABC transporters.[7][8]

  • Targeting Regulatory Pathways: The calcineurin signaling pathway has been implicated in the Pdr1-mediated stress response and drug resistance.[9] Inhibitors of this pathway, such as tacrolimus, have shown synergistic activity with fluconazole and could potentially be explored with this compound.

Q4: What are the standard methods for testing this compound susceptibility in C. glabrata?

A4: The standard methods for antifungal susceptibility testing of yeasts, including C. glabrata, are broth microdilution techniques as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 standard and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 procedure.[10][11][12][13] These methods determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Troubleshooting Guides

Antifungal Susceptibility Testing

Issue 1: High variability in this compound MIC results for the same C. glabrata isolate.

  • Possible Cause 1: Inoculum preparation. Inconsistent inoculum density can significantly affect MIC values.

    • Solution: Ensure the yeast inoculum is prepared from fresh (24-48 hour) cultures on appropriate agar plates. Standardize the inoculum suspension to a 0.5 McFarland turbidity standard using a spectrophotometer or a McFarland densitometer to ensure a consistent starting cell concentration.

  • Possible Cause 2: Incubation conditions. Variations in incubation time and temperature can impact fungal growth and, consequently, MIC readings.

    • Solution: Strictly adhere to the recommended incubation temperature of 35°C for 24 hours as specified in CLSI and EUCAST guidelines.[14] Ensure consistent temperature throughout the incubator.

  • Possible Cause 3: "Trailing" growth. Candida species can sometimes exhibit reduced but persistent growth at drug concentrations above the MIC, making the endpoint difficult to determine visually.

    • Solution: For azoles, the MIC is defined as the lowest drug concentration that produces a ≥50% reduction in growth compared to the growth control well.[13] Using a spectrophotometric plate reader can help to standardize the endpoint determination.

Issue 2: this compound appears to have a higher MIC than expected against a known susceptible strain.

  • Possible Cause 1: Drug degradation. Improper storage of this compound stock solutions can lead to loss of potency.

    • Solution: Prepare this compound stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -70°C or below. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Plate binding. this compound, being a lipophilic molecule, may adhere to the plastic of the microtiter plates.

    • Solution: While standard polystyrene plates are generally used, if significant issues persist, consider using low-binding microtiter plates.

Gene Expression Analysis (qRT-PCR)

Issue 1: Low RNA yield or poor quality from C. glabrata lysates.

  • Possible Cause 1: Inefficient cell wall disruption. The cell wall of C. glabrata can be difficult to lyse completely.

    • Solution: Use a robust mechanical disruption method, such as bead beating with glass or zirconia beads, in combination with a suitable lysis buffer. Ensure the bead beating is performed for an adequate duration and intensity, often with intermittent cooling on ice to prevent RNA degradation.

  • Possible Cause 2: RNase contamination. RNases can degrade RNA, leading to low yields and poor quality.

    • Solution: Use RNase-free reagents, consumables, and equipment. Work in a designated RNase-free area and wear gloves at all times. Treat surfaces with RNase decontamination solutions.

Issue 2: Inconsistent or non-reproducible qRT-PCR results for CDR1 or ERG11 expression.

  • Possible Cause 1: Unstable reference genes. The expression of commonly used housekeeping genes can vary under different experimental conditions, such as azole exposure.

    • Solution: Validate your reference genes for the specific experimental conditions. Studies have shown that while ACT1 is commonly used, ribosomal RNA genes like RDN5.8, RDN18, and RDN25 may be more stable in C. glabrata following azole treatment.[15][16]

  • Possible Cause 2: Primer/probe inefficiency. Suboptimal primer and probe design can lead to inefficient and inconsistent amplification.

    • Solution: Design primers that span exon-exon junctions to avoid amplification of genomic DNA. Validate primer efficiency through a standard curve analysis. Ensure the specificity of the primers by performing a melt curve analysis or running the PCR product on an agarose gel.

Data Presentation

Table 1: Comparative In Vitro Activity of this compound and Fluconazole against Candida glabrata

Candida glabrata Isolate TypeAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Wild-TypeThis compound≤0.002 - 10.06-[17]
Wild-TypeFluconazole0.25 - 641-[17]
Azole-ResistantThis compound-2-[17]
Azole-ResistantFluconazole>64>64-[17]

Table 2: PDR1 Mutations and Corresponding Gene Expression Changes in Azole-Resistant C. glabrata

PDR1 MutationCDR1 Expression (Fold Change)CDR2 Expression (Fold Change)SNQ2 Expression (Fold Change)Reference
G1099DElevatedElevatedElevated[1]
G346DElevatedElevatedElevated[1]
L344SElevatedElevatedElevated[1]
P927SElevatedElevatedElevated[1]
P927LUpregulatedUpregulated-[18]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound against Candida glabrata (Based on CLSI M27)
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to a concentration of 1.6 mg/mL.

    • Store the stock solution at -70°C in small aliquots.

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS) in a 96-well microtiter plate.

    • The final concentrations should range from 0.008 to 8 µg/mL.

    • Include a drug-free well for a growth control.

  • Inoculum Preparation:

    • Subculture the C. glabrata isolate on a potato dextrose agar (PDA) plate and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microdilution plate.

    • Seal the plate and incubate at 35°C for 24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a prominent (≥50%) reduction in turbidity compared to the growth control well. This can be determined visually or with a microplate reader at 530 nm.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for CDR1 and ERG11 Expression in C. glabrata
  • Culture and Treatment:

    • Grow C. glabrata isolates in a suitable broth medium (e.g., YPD) to mid-log phase.

    • Expose the cultures to a sub-inhibitory concentration of this compound or the desired experimental condition. Include an untreated control.

    • Harvest the cells by centrifugation.

  • RNA Extraction:

    • Disrupt the yeast cells using a bead beater with 0.5 mm glass or zirconia beads in a suitable lysis buffer (e.g., containing guanidinium thiocyanate).

    • Isolate total RNA using a commercial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (CDR1, ERG11) and a reference gene (e.g., RDN18), and a suitable SYBR Green or probe-based master mix.

    • Perform the qRT-PCR using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

    • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the reference gene and relative to the untreated control.

Mandatory Visualizations

Oteseconazole_Resistance_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Oteseconazole_in This compound This compound->Oteseconazole_in Diffusion Cdr1 Cdr1/Cdr2 Efflux Pumps Cdr1->this compound Efflux Oteseconazole_in->Cdr1 Substrate for Efflux Erg11 Erg11 (Target Enzyme) Oteseconazole_in->Erg11 Inhibition Calcineurin Calcineurin Oteseconazole_in->Calcineurin Stress Signal Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol_Pathway->Erg11 Contains Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Toxic_Sterols Toxic Sterol Accumulation Erg11->Toxic_Sterols Leads to Pdr1 Pdr1 (Transcription Factor) [Gain-of-Function Mutations] CDR1_Gene CDR1/CDR2 Genes Pdr1->CDR1_Gene Upregulates Transcription CDR1_Gene->Cdr1 Translation Calcineurin->Pdr1 Activates Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis start Isolate C. glabrata from clinical sample ast Antifungal Susceptibility Testing (Broth Microdilution - CLSI/EUCAST) start->ast mic Determine MIC (Resistant vs. Susceptible) ast->mic rna_extraction RNA Extraction & cDNA Synthesis mic->rna_extraction For Resistant Isolates gene_sequencing Sequence PDR1/ERG11 genes mic->gene_sequencing For Resistant Isolates qpcr qRT-PCR for CDR1/ERG11 expression rna_extraction->qpcr analysis Correlate Genotype with Phenotype qpcr->analysis gene_sequencing->analysis

References

Troubleshooting Oteseconazole stability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oteseconazole in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: For long-term stability, this compound powder should be stored in a tightly sealed container at room temperature, protected from heat, moisture, and direct light.[1] For experimental stock solutions, it is recommended to prepare aliquots in a suitable organic solvent (e.g., DMSO) and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Q2: I'm having trouble dissolving this compound. What is the best solvent to use?

A2: this compound is practically insoluble in water across a pH range of 1 to 9 but is soluble in various organic solvents.[2][3] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. It is crucial to first prepare a concentrated stock solution in 100% DMSO and then dilute it to the final desired concentration in your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low enough to not affect your experimental system.

Q3: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer/media. What should I do?

A3: This is a common issue due to the low aqueous solubility of this compound.[4] Here are a few troubleshooting steps:

  • Ensure Complete Dissolution in Stock: Make sure the initial stock solution in the organic solvent is completely clear before further dilution.

  • Use a Higher Stock Concentration: A more concentrated initial stock will require a smaller volume to be added to the aqueous medium, which can sometimes prevent precipitation.

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock in a small volume of ethanol or another intermediate solvent before the final dilution in your aqueous medium.

  • Vortexing/Sonication: Gentle vortexing or sonication during the dilution process can help to keep the compound in solution.

  • Consider Formulation Aids: For specific applications, the use of solubilizing agents or excipients might be necessary, though this should be carefully evaluated for compatibility with your experimental setup.

Q4: I am observing a decrease in the antifungal activity of my this compound solution over time in my long-term cell culture experiment. What could be the cause?

A4: Several factors could contribute to a perceived loss of activity:

  • Degradation: Although this compound is relatively stable, some degradation can occur over time, especially if exposed to harsh conditions. Refer to the stability data in the tables below to assess if your experimental conditions (e.g., pH, temperature, light exposure) could be contributing to degradation.

  • Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips). This would reduce the effective concentration of the drug in your medium. Using low-adhesion plastics or glassware where possible can mitigate this.

  • Metabolism by Cells: While this compound has a low affinity for human CYP enzymes, some cellular metabolism might occur over extended incubation periods, reducing the active concentration.[3]

  • Development of Resistance: Fungal isolates can develop resistance to azole antifungals over time through mechanisms like upregulation of efflux pumps or mutations in the target enzyme, CYP51.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent or No Antifungal Activity Observed

If you are not observing the expected antifungal activity with this compound, consider the following:

  • Solution Preparation:

    • Incorrect Concentration: Double-check your calculations for stock solution and final dilutions.

    • Incomplete Dissolution: Ensure the compound is fully dissolved in the stock solvent before use. Any undissolved particles will lead to a lower actual concentration.

  • Experimental Conditions:

    • pH of Medium: this compound's stability can be affected by pH. Ensure your experimental medium's pH is within a stable range for the compound.

    • Presence of Antagonistic Substances: Components in your experimental medium could potentially interfere with the activity of this compound.

  • Fungal Strain:

    • Intrinsic Resistance: The fungal strain you are using may have intrinsic resistance to this class of antifungal agents.

    • Acquired Resistance: If you are working with a strain that has been previously exposed to other azoles, it may have acquired cross-resistance.[7]

Issue 2: High Variability in Results Between Experiments

High variability in your experimental results can be addressed by:

  • Standardizing Solution Preparation: Always prepare fresh dilutions from a validated stock solution for each experiment. Avoid using old dilutions.

  • Controlling Environmental Factors: Ensure consistent incubation times, temperatures, and atmospheric conditions for all experiments.

  • Minimizing Pipetting Errors: Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions.

  • Plate Edge Effects: In microtiter plate-based assays, evaporation from the outer wells can concentrate the compound and affect results. It is good practice to not use the outermost wells for critical experimental samples or to fill them with sterile media or water to create a humidity barrier.

Data Presentation

Table 1: this compound Degradation Under Stress Conditions
Stress ConditionReagent/ParameterDurationDegradation (%)
Acid Hydrolysis0.1 N HCl24 hours12.2%
Alkaline Hydrolysis0.1 N NaOH24 hours11.6%
Oxidative30% H₂O₂24 hours14.3%
Reductive10% Sodium Metabisulfite24 hours4.0%
Thermal105°C3 hours4.2%
PhotolyticUV Light3 hours2.1%
Neutral HydrolysisWater24 hours1.7%

Data summarized from a stability-indicating HPLC method study.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (Molecular Weight: 527.4 g/mol )

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the mass of this compound needed. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 527.4 g/mol * 1000 mg/g * 1 mL = 5.274 mg

    • Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. A brief sonication in a water bath may be used if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Experimental Medium
  • Objective: To determine the stability of this compound in a specific experimental medium over time.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Your specific experimental medium (e.g., RPMI-1640)

    • Sterile tubes or plates

    • Incubator set to your experimental temperature (e.g., 37°C)

    • HPLC system with a suitable column and detector (or another validated analytical method for this compound quantification)

  • Procedure:

    • Prepare a solution of this compound in your experimental medium at the final working concentration.

    • Dispense aliquots of this solution into sterile tubes or wells of a plate.

    • At time zero, take a sample for immediate analysis to determine the initial concentration (C₀).

    • Incubate the remaining samples under your standard experimental conditions (e.g., 37°C, 5% CO₂).

    • At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), collect samples.

    • Analyze the concentration of this compound in each sample using a validated analytical method like HPLC.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of this compound remaining versus time to determine its stability profile in your experimental medium.

Mandatory Visualization

Troubleshooting_Oteseconazole_Stability Troubleshooting Workflow for this compound Stability Issues start Experiment Shows Inconsistent Results or Loss of Activity check_solution Is the this compound Solution Prepared Correctly? start->check_solution check_storage How are the Stock and Working Solutions Stored? check_solution->check_storage Yes solubility Insoluble in Water. Use Organic Solvents (e.g., DMSO) for Stock Solutions. check_solution->solubility No precipitation Precipitation upon Dilution? - Use Higher Stock Concentration - Stepwise Dilution - Gentle Vortexing/Sonication check_solution->precipitation Cloudy/Precipitated storage_powder Store Powder at Room Temperature, Protected from Light and Moisture. check_storage->storage_powder Powder storage_solution Aliquot and Store Stock Solutions at -20°C or -80°C. Avoid Freeze-Thaw Cycles. check_storage->storage_solution Solution check_conditions Are Experimental Conditions Controlled and Consistent? check_interaction Could there be Interactions with Experimental Components? check_conditions->check_interaction Yes temp_ph Check Temperature and pH. Refer to Degradation Data. check_conditions->temp_ph No adsorption Consider Adsorption to Plastics. Use Low-Adhesion Labware. check_interaction->adsorption Potential Adsorption resistance Consider Fungal Resistance. - Intrinsic Resistance - Acquired Cross-Resistance check_interaction->resistance Working with Fungi reassess_protocol Re-evaluate and Optimize Experimental Protocol solubility->reassess_protocol precipitation->reassess_protocol storage_powder->check_conditions storage_solution->check_conditions temp_ph->reassess_protocol adsorption->reassess_protocol resistance->reassess_protocol Oteseconazole_Signaling_Pathway Mechanism of Action of this compound This compound This compound CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) This compound->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by CYP51 CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Essential Component Disruption Disruption of Membrane Integrity and Function CellMembrane->Disruption Leads to FungalGrowth Inhibition of Fungal Growth Disruption->FungalGrowth

References

Technical Support Center: Addressing Oteseconazole Efflux Pump-Mediated Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing oteseconazole resistance mediated by efflux pumps in Candida species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an azole antifungal that specifically inhibits the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a key enzyme in the ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][3][4] this compound has shown high selectivity for the fungal enzyme over human cytochrome P450 enzymes, which is a key differentiating feature from other azoles.[2][4]

Q2: Which efflux pumps are primarily responsible for this compound resistance in Candida species?

A2: The main efflux pumps implicated in azole resistance in Candida species, and consequently for this compound, are members of the ATP-binding cassette (ABC) transporter superfamily and the major facilitator superfamily (MFS). Specifically, overexpression of the genes CDR1 (Candida Drug Resistance 1) and CDR2, both encoding ABC transporters, and MDR1 (Multidrug Resistance 1), encoding an MFS transporter, are major contributors to reduced susceptibility to azoles.[5][6][7][8][9][10] Upregulation of these transporters leads to the active efflux of this compound from the fungal cell, preventing it from reaching its target enzyme at an effective concentration.[5]

Q3: How can I determine if this compound resistance in my Candida isolate is due to efflux pump overexpression?

A3: There are several experimental approaches to ascertain the role of efflux pumps in this compound resistance:

  • Gene Expression Analysis (RT-qPCR): Quantify the mRNA levels of CDR1, CDR2, and MDR1. A significant increase in the expression of these genes in a resistant isolate compared to a susceptible baseline strain is a strong indicator of efflux-mediated resistance.[8][9][10][11]

  • Functional Efflux Assays: Utilize fluorescent dyes that are known substrates of these pumps, such as Rhodamine 6G or Nile Red.[3][12] Resistant strains with overactive efflux pumps will show lower intracellular accumulation or faster efflux of these dyes.

  • Synergy Testing with Efflux Pump Inhibitors (EPIs): Perform checkerboard microdilution assays to test for synergistic activity between this compound and a known EPI (e.g., verapamil, FK506). A significant reduction in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of an EPI suggests that efflux pumps are contributing to the resistance.

Q4: Are there known transcriptional regulators of these efflux pumps?

A4: Yes, the overexpression of CDR1 and CDR2 is often due to gain-of-function mutations in the transcription factor Tac1p.[2][4][6][13][14][15] Similarly, the overexpression of MDR1 is primarily controlled by the transcription factor Mrr1p.[1][13][16][17][18]

Data on this compound and Fluconazole Susceptibility

The following tables summarize the in vitro susceptibility of various Candida species to this compound and fluconazole, highlighting the potent activity of this compound, even against species known to exhibit resistance to fluconazole.

Table 1: Comparative MICs of this compound and Fluconazole against Candida Isolates from Phase 3 Clinical Trials [5][19][20]

Organism Drug MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
All Isolates (n=1910)This compound≤0.0005 to >0.250.0020.06
Fluconazole≤0.06 to >320.258
C. albicansThis compoundNot SpecifiedNot Specified0.25
FluconazoleNot SpecifiedNot Specified4
C. glabrataThis compound0.002 to >0.250.030.125
Fluconazole≤0.06 to 3228

Table 2: In Vitro Susceptibility of Candida Isolates to this compound and Fluconazole in a Phase 3 Trial for Severe VVC [19][21]

Susceptibility Category This compound (n) Fluconazole (n)
Sensitive309233
Dose-dependently Sensitive053
Resistant632

Experimental Protocols and Troubleshooting

Protocol 1: Rhodamine 6G Efflux Assay by Flow Cytometry

This protocol measures the efflux of Rhodamine 6G (R6G), a fluorescent substrate of ABC transporters like Cdr1p and Cdr2p.

Methodology:

  • Cell Preparation:

    • Culture Candida isolates in YPD broth overnight at 30°C with shaking.

    • Inoculate fresh YPD with the overnight culture and grow to mid-log phase (OD600 of 0.8-1.0).

    • Harvest cells by centrifugation (3000 x g, 5 min) and wash twice with phosphate-buffered saline (PBS).

    • Resuspend cells in PBS to a final concentration of 1x107 cells/mL.

  • R6G Loading:

    • Add R6G to the cell suspension to a final concentration of 10 µM.

    • Incubate at 30°C for 30 minutes with shaking to allow for R6G uptake.

    • Centrifuge the cells and wash with ice-cold PBS to remove extracellular R6G.

  • Efflux Measurement:

    • Resuspend the R6G-loaded cells in PBS containing 2% glucose to energize the efflux pumps.

    • Immediately acquire a baseline fluorescence reading using a flow cytometer (e.g., FITC channel).

    • Continue to acquire fluorescence readings at regular intervals (e.g., every 5-10 minutes) for up to 60 minutes.

    • As a control, measure R6G efflux in a parallel sample without glucose.

  • Data Analysis:

    • Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) at each time point.

    • Plot MFI versus time. A faster decrease in MFI indicates a higher rate of R6G efflux.

Troubleshooting:

Problem Possible Cause Solution
Low R6G uptake Cells are not in the logarithmic growth phase or have low viability.Ensure cells are actively growing and confirm viability with a stain like methylene blue.
R6G concentration is too low.Optimize the R6G concentration for your specific strain.
High background fluorescence Inadequate washing of cells after R6G loading.Increase the number of washing steps to thoroughly remove extracellular R6G.
Inconsistent results Inconsistent cell density between samples.Ensure accurate cell counting and normalization before starting the assay.
Instrument settings are not optimized.Calibrate the flow cytometer with appropriate controls and optimize laser and detector settings for R6G.[9][22]
Protocol 2: Cdr1p ATPase Activity Assay

This protocol measures the ATPase activity of purified Cdr1p, which is essential for its function as an efflux pump.

Methodology:

  • Purification of Cdr1p:

    • Overexpress His-tagged Cdr1p in a suitable host system (e.g., Saccharomyces cerevisiae).

    • Prepare plasma membrane vesicles from the host cells.

    • Solubilize the membrane proteins using a suitable detergent.

    • Purify His-tagged Cdr1p using nickel-affinity chromatography followed by size-exclusion chromatography.[1][2][12]

  • ATPase Assay:

    • The assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis.

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM MgCl2), purified Cdr1p (e.g., 5-10 µg), and the test compound (this compound or an inhibitor).

    • Initiate the reaction by adding ATP to a final concentration of 5 mM.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a solution to terminate the enzymatic activity and to complex with the released Pi (e.g., a malachite green-based reagent).

    • Measure the absorbance at a specific wavelength (e.g., 620-660 nm) to quantify the amount of Pi released.

    • Include appropriate controls, such as a reaction without Cdr1p and a reaction with a known ATPase inhibitor (e.g., vanadate).

Troubleshooting:

Problem Possible Cause Solution
Low ATPase activity Purified Cdr1p is inactive.Ensure proper protein folding and activity during purification. Optimize detergent and buffer conditions.
Sub-optimal assay conditions.Optimize pH, temperature, and ion concentrations in the assay buffer.
High background Contamination with other ATPases.Improve the purity of the Cdr1p preparation.
Spontaneous ATP hydrolysis.Prepare fresh ATP solutions and keep them on ice.
Inconsistent results Pipetting errors.Use calibrated pipettes and perform the assay in triplicate.
Instability of the colorimetric complex.Follow the reagent manufacturer's instructions for timing the absorbance reading.

Visualizations

Signaling Pathways

Tac1p_Signaling_Pathway cluster_extracellular Extracellular Azole_Drug Azole Drug (e.g., this compound)

Mrr1p_Signaling_Pathway cluster_extracellular Extracellular Drug_Stress Drug/Oxidative Stress

Experimental Workflows

Efflux_Assay_Workflow Start Start Culture_Candida Culture Candida to Mid-Log Phase Start->Culture_Candida Prepare_Cells Harvest, Wash, and Resuspend Cells Culture_Candida->Prepare_Cells Load_Dye Incubate with Fluorescent Dye (e.g., Rhodamine 6G) Prepare_Cells->Load_Dye Wash_Cells Wash Cells to Remove Extracellular Dye Load_Dye->Wash_Cells Initiate_Efflux Resuspend in Buffer with Glucose Wash_Cells->Initiate_Efflux Measure_Fluorescence Measure Fluorescence Over Time (Flow Cytometry) Initiate_Efflux->Measure_Fluorescence Analyze_Data Analyze Data and Determine Efflux Rate Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Troubleshooting_Logic Start High this compound MIC Observed Check_Efflux_Genes Are CDR1/MDR1 overexpressed? Start->Check_Efflux_Genes Efflux_Involved Efflux-mediated resistance likely Check_Efflux_Genes->Efflux_Involved Yes Other_Mechanisms Consider other resistance mechanisms (e.g., ERG11 mutations) Check_Efflux_Genes->Other_Mechanisms No Functional_Assay Perform functional efflux assay Efflux_Involved->Functional_Assay High_Efflux High efflux activity confirmed? Functional_Assay->High_Efflux Synergy_Test Test synergy with efflux pump inhibitors High_Efflux->Synergy_Test Yes Troubleshoot_Assay Troubleshoot functional assay protocol High_Efflux->Troubleshoot_Assay No

References

Minimizing Oteseconazole protein binding in in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the impact of protein binding in in vitro assays involving oteseconazole. Given its high affinity for plasma proteins, accurate in vitro characterization requires careful consideration of experimental design to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, selective azole antifungal agent. Its mechanism of action involves the inhibition of fungal cytochrome P450 enzyme 51 (CYP51), also known as lanosterol 14α-demethylase.[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] By disrupting ergosterol production, this compound compromises the integrity and function of the fungal cell membrane, leading to fungal cell death.[2][3] Its design includes a tetrazole moiety which enhances its selectivity for fungal CYP51 over human CYP enzymes, aiming to reduce off-target effects.[1]

Q2: How extensively does this compound bind to plasma proteins?

A2: this compound is highly bound to plasma proteins. In human plasma, the protein binding is approximately 99.5% to 99.7%.[1] This high level of binding is a critical factor to consider in the design and interpretation of in vitro assays, as only the unbound fraction of the drug is generally considered to be pharmacologically active.

Q3: Why is protein binding a concern for in vitro assays?

A3: High protein binding can significantly impact the outcome of in vitro experiments. The "free drug hypothesis" posits that only the unbound concentration of a drug is available to interact with its target.[4] In standard culture media, the presence of proteins (e.g., from supplemented serum) can sequester the majority of this compound, drastically reducing its effective (free) concentration. This can lead to an overestimation of the required therapeutic dose, inconsistent results in potency assays (e.g., MIC, IC50), and misleading structure-activity relationships. For some highly protein-bound azoles like itraconazole, however, studies have shown that the antifungal activity was not as diminished by albumin as the free drug hypothesis would predict, suggesting a more complex interaction.[4][5]

Q4: Which in vitro assays are most affected by this compound's protein binding?

A4: Assays that are particularly sensitive to protein binding include:

  • Antifungal Susceptibility Testing (e.g., MIC determination): The presence of serum or albumin in the broth can significantly alter the observed Minimum Inhibitory Concentration (MIC).

  • Enzyme Inhibition Assays: If the assay buffer contains proteins, the free concentration of this compound available to inhibit the target enzyme will be reduced.

  • Cell-based Assays: The protein content of the cell culture medium (e.g., fetal bovine serum) will influence the effective concentration of the drug.

  • In Vitro Metabolism Studies: Binding to liver microsomes or other protein components can affect metabolic stability assessments.

This compound Protein Binding Data

The extent of this compound's plasma protein binding has been evaluated across different species. The following table summarizes this quantitative data.

SpeciesProtein Binding (%)This compound Concentration
Human99.5%Not Specified
Dog99.4%260 ng/ml
Rat99.5%260 ng/ml
Mouse97.6%260 ng/ml

Troubleshooting Guides

Problem: High variability or unexpectedly high MIC values in antifungal susceptibility testing.

This issue is often linked to the high protein binding of this compound, where proteins in the assay medium reduce the bioavailable drug concentration.

Troubleshooting Workflow

start High or Variable MIC Results check_media 1. Review Assay Medium Components start->check_media modify_media 2. Modify Assay Medium check_media->modify_media Is serum or high protein present? additives Consider Additives modify_media->additives Still seeing variability? end Optimized Assay with Consistent Results modify_media->end Issue Resolved quantify_free 3. Quantify Unbound Drug (Optional) additives->quantify_free quantify_free->end Correlate free drug conc. with MIC

Caption: Workflow for troubleshooting inconsistent MIC results.

Step-by-Step Troubleshooting:

  • Assess Medium Composition:

    • Question: Does your assay medium (e.g., RPMI-1640) contain serum or other protein supplements?

    • Action: Quantify the total protein concentration. Standard antifungal susceptibility testing protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), typically use protein-free RPMI-1640 medium.[6][7] Adherence to these standards is the first step in achieving reproducible results.

  • Modify Assay Conditions:

    • Action: If proteins are necessary for fungal viability, aim to reduce the concentration to the lowest acceptable level. For example, reduce fetal bovine serum (FBS) from 10% to 2%.

    • Action: Consider substituting whole serum with a defined concentration of a single protein, such as bovine serum albumin (BSA). This makes the system more defined and reproducible. Research has shown that adding BSA can improve the detection of resistance for some antifungals.[8]

  • Incorporate Additives to Reduce Non-specific Binding:

    • Action: Introduce a low concentration (e.g., 0.01% to 0.05%) of a non-ionic surfactant like Tween 20 or Triton X-100 to the assay buffer.[6] Surfactants can help disrupt non-specific hydrophobic interactions between this compound and proteins or plasticware.

    • Action: Increasing the salt concentration of the buffer (e.g., using a higher concentration of NaCl) can mitigate electrostatic interactions that contribute to non-specific binding.[6]

  • Determine the Free Fraction:

    • Action: For mechanistic studies, it may be necessary to quantify the unbound concentration of this compound in your specific assay medium. The protocol for Equilibrium Dialysis provided below is a standard method for this purpose. This allows you to correlate the observed biological effect with the actual free drug concentration.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound (CLSI-based)

This protocol is adapted from CLSI document M27 for yeast susceptibility testing and is designed to minimize protein binding effects.[6][7]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 1280 µg/mL).

  • Preparation of Microdilution Plates:

    • Use sterile 96-well microtiter plates.

    • Add 100 µL of RPMI-1640 medium (without serum) to wells in columns 2 through 12.

    • Prepare a 1:50 dilution of the this compound stock solution in RPMI-1640. Add 200 µL of this solution to the wells in column 1. This will be your highest concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and continuing this process through column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well from columns 1 through 11.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which a significant (≥50%) decrease in turbidity is observed compared to the growth control well.[7]

Protocol 2: Equilibrium Dialysis for Determining Free Fraction of this compound

This method physically separates the unbound drug from the protein-bound drug using a semi-permeable membrane.[8][9][10]

  • Apparatus Setup:

    • Use a multi-well equilibrium dialysis apparatus with dialysis membrane inserts (e.g., 12-14 kDa MWCO).

    • Hydrate the membranes according to the manufacturer's instructions.

  • Sample Preparation:

    • Prepare the this compound solution in your chosen matrix (e.g., cell culture medium with 10% FBS, plasma) at the desired concentration.

    • Prepare the buffer solution (e.g., PBS, pH 7.4) that will be in the receiving chamber.

  • Dialysis Procedure:

    • Add the this compound-containing matrix to the donor chamber of the dialysis unit.

    • Add the buffer to the receiver chamber.

    • Seal the unit and incubate at 37°C on an orbital shaker for a predetermined time (e.g., 4-8 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established experimentally.[9]

  • Sample Analysis:

    • After incubation, carefully collect samples from both the donor (matrix) and receiver (buffer) chambers.

    • Analyze the concentration of this compound in both samples using a validated analytical method, such as LC-MS/MS.

  • Calculation:

    • The concentration in the receiver chamber represents the unbound (free) drug concentration.

    • Percent Unbound (%) = (Concentration in Receiver / Concentration in Donor) x 100

Visualized Pathways and Relationships

cluster_0 Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Fungal CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Membrane This compound This compound This compound->CYP51 Inhibition

Caption: this compound's mechanism of action via CYP51 inhibition.

TotalDrug Total this compound in Assay Medium BoundDrug Protein-Bound This compound (Inactive Reservoir) TotalDrug->BoundDrug FreeDrug Free this compound (Biologically Active) TotalDrug->FreeDrug Protein Assay Proteins (e.g., Albumin, Serum) Protein->BoundDrug Binding BoundDrug->FreeDrug Dissociation FreeDrug->BoundDrug Association Target Fungal Target (CYP51) FreeDrug->Target Interaction Effect Antifungal Effect (e.g., Growth Inhibition) Target->Effect

Caption: Relationship between bound and free this compound in vitro.

References

Oteseconazole and Azole Cross-Resistance: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding oteseconazole and its cross-resistance profile with other azole antifungals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it compare to other azole antifungals?

This compound is an azole antifungal agent that functions by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] By disrupting ergosterol production, this compound compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.[1][3][4]

While this mechanism is shared with other azole antifungals like fluconazole, this compound's structure, which includes a tetrazole ring, confers a higher selectivity for fungal CYP51 over human CYP enzymes.[2][3][4][5] This increased specificity is designed to reduce the off-target effects and drug-drug interactions commonly associated with other azoles.[3][4][6]

Q2: Is there evidence of cross-resistance between this compound and other azoles?

Clinical data suggests that this compound retains potent activity against many fungal isolates that exhibit resistance to other azoles, such as fluconazole.[6][7][8] However, the potential for cross-resistance exists, as the fundamental target, CYP51, is the same. The common mechanisms of azole resistance include:

  • Target site modification: Mutations in the ERG11 gene, which encodes CYP51, can reduce the binding affinity of azole drugs.[9][10]

  • Overexpression of efflux pumps: Increased activity of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) can actively pump azoles out of the fungal cell.[9][10][11]

  • Upregulation of the target enzyme: Increased production of CYP51 can overcome the inhibitory effect of the azole.[9][12]

  • Alterations in the ergosterol biosynthesis pathway: Changes in other enzymes in the pathway can compensate for the inhibition of CYP51.[12][13]

While this compound has demonstrated efficacy against fluconazole-resistant strains, it is crucial to perform susceptibility testing on a case-by-case basis to confirm its activity against a specific isolate.

Q3: How does the in vitro activity of this compound compare to fluconazole against common Candida species?

Phase 3 clinical studies have provided extensive data on the comparative in vitro activity of this compound and fluconazole. This compound generally demonstrates lower Minimum Inhibitory Concentration (MIC) values, indicating greater potency.

Quantitative Data Summary

Table 1: Comparative in vitro activity of this compound and Fluconazole against all Candida isolates from Phase 3 RVVC studies. [7]

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound≤0.0005 to >0.250.0020.06
Fluconazole≤0.06 to >320.258

Table 2: Comparative in vitro activity of this compound and Fluconazole against Candida glabrata isolates. [7]

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound0.002 to >0.250.030.125
Fluconazole≤0.06 to 3228

Table 3: Comparative in vitro activity of this compound and Fluconazole against clinical isolates of C. albicans and C. glabrata. [14][15]

OrganismAntifungal AgentMIC₉₀ (µg/mL)
C. albicansThis compound0.25
Fluconazole4
C. glabrataThis compound4
Fluconazole16

Troubleshooting Guide for Experimental Workflows

Issue: High MIC values for this compound against a known fluconazole-resistant isolate.

  • Possible Cause 1: Efflux Pump Overexpression. The isolate may have significantly upregulated efflux pumps (CDR1, CDR2, MDR1) that are capable of exporting this compound.

  • Troubleshooting:

    • Perform gene expression analysis (e.g., qRT-PCR) to quantify the expression levels of known efflux pump genes.

    • Consider co-assaying this compound with a known efflux pump inhibitor to see if the MIC is reduced.

  • Possible Cause 2: Target Site Mutation. A specific mutation in the ERG11 gene of the isolate might be conferring resistance to this compound.

  • Troubleshooting:

    • Sequence the ERG11 gene of the resistant isolate and compare it to the sequence from a susceptible strain to identify any mutations.

    • If mutations are found, molecular modeling could be used to predict their impact on this compound binding.

Issue: Inconsistent MIC results in broth microdilution assays.

  • Possible Cause 1: Inoculum Preparation. The density of the initial fungal suspension is critical for reproducible results.

  • Troubleshooting:

    • Strictly adhere to the recommended inoculum preparation procedures outlined in the CLSI M27-A3/M27-Ed4 guidelines.

    • Use a spectrophotometer to standardize the inoculum density.

  • Possible Cause 2: Drug Solubilization. this compound, being a lipophilic molecule, may require a specific solvent for complete solubilization.

  • Troubleshooting:

    • Consult the manufacturer's instructions for the recommended solvent (typically DMSO).

    • Ensure the final solvent concentration in the assay does not exceed a level that affects fungal growth.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-Ed4 Reference Method)

This method is the standard for determining the MIC of antifungal agents against yeasts.

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This can be verified using a spectrophotometer at 530 nm to achieve a transmittance of 75-77%.

    • Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the drug in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC of the test isolates.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free growth control well and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometric plate reader.

Visualizations

Azole_Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms azole Azole Antifungal (e.g., this compound) cyp51 CYP51 (Erg11p) azole->cyp51 Inhibition ergosterol Ergosterol cyp51->ergosterol Biosynthesis membrane Cell Membrane ergosterol->membrane Component efflux Efflux Pump (CDR1/2, MDR1) efflux->azole Export erg11_mutation ERG11 Gene Mutation erg11_mutation->cyp51 Alters Target cyp51_overexpression CYP51 Overexpression cyp51_overexpression->cyp51 Increases Target

Caption: Common mechanisms of azole antifungal resistance in fungal cells.

Experimental_Workflow start Start: Fungal Isolate inoculum Prepare Inoculum (CLSI M27-Ed4) start->inoculum incubation Inoculate & Incubate (35°C, 24-48h) inoculum->incubation drug_dilution Prepare Serial Drug Dilutions (this compound & Comparator Azole) drug_dilution->incubation read_mic Read Minimum Inhibitory Concentration (MIC) incubation->read_mic analyze Analyze & Compare MICs read_mic->analyze cross_resistance Potential Cross-Resistance analyze->cross_resistance High MIC for this compound no_cross_resistance No Cross-Resistance analyze->no_cross_resistance Low MIC for this compound

Caption: Workflow for determining antifungal cross-resistance using broth microdilution.

Troubleshooting_Guide start High this compound MIC cause1 Possible Cause: Efflux Pump Overexpression start->cause1 cause2 Possible Cause: ERG11 Mutation start->cause2 solution1 Troubleshooting: - qRT-PCR for efflux genes - Assay with pump inhibitor cause1->solution1 solution2 Troubleshooting: - Sequence ERG11 gene - Molecular modeling cause2->solution2

Caption: Troubleshooting logic for high this compound MIC values.

References

Oteseconazole Technical Support Center: Co-Culture Model Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Oteseconazole in co-culture models. This resource provides troubleshooting guidance and frequently asked questions to assist in the design and execution of your experiments. This compound is a highly selective inhibitor of fungal cytochrome P450 enzyme 51 (CYP51), essential for fungal cell membrane integrity.[1][2][3][4][5][6] Its design minimizes interaction with human CYP enzymes, suggesting a low potential for host cell cytotoxicity.[2][3][5][7]

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of this compound on host cell viability in a co-culture model with fungal cells?

A: Due to its high selectivity for fungal CYP51, this compound is expected to have a minimal direct impact on the viability of host cells.[2][7] In a co-culture setting, any observed decrease in host cell viability is more likely attributable to the pathogenic effects of the fungus rather than direct cytotoxicity from this compound. The primary function of this compound is to inhibit fungal growth, which should indirectly protect host cells from fungal-induced damage.

Q2: At what concentrations should I test this compound to see an antifungal effect without host cell toxicity?

A: this compound demonstrates potent antifungal activity at concentrations significantly lower than those that would affect mammalian cells.[7] For Candida species, Minimum Inhibitory Concentrations (MICs) are often in the low microgram per milliliter range.[8][9] It is recommended to start with a dose-response experiment ranging from concentrations below the known MIC of your fungal strain to several-fold above it. Based on its high selectivity, host cell cytotoxicity is not anticipated even at concentrations that are highly effective against the fungus.

Q3: Can this compound interfere with common cell viability assays?

A: this compound is not known to directly interfere with common cell viability assays such as those based on tetrazolium salt reduction (e.g., MTT, XTT) or lactate dehydrogenase (LDH) release. However, it is always good practice to include a drug-only control (this compound with host cells, without fungus) to confirm that the drug itself does not alter the assay readout under your specific experimental conditions.

Q4: How can I differentiate between fungal-induced host cell death and drug-induced cytotoxicity?

A: A well-designed experiment with proper controls is crucial. Your experimental setup should include:

  • Host cells only (negative control)

  • Host cells + Fungus (pathogen control)

  • Host cells + this compound (drug toxicity control)

  • Host cells + Fungus + this compound (experimental group)

  • Fungus only + this compound (antifungal efficacy control)

By comparing the host cell viability in the "drug toxicity control" to the negative control, you can assess the direct effect of this compound. Comparing the "experimental group" to the "pathogen control" will reveal the protective effect of the drug.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected decrease in host cell viability in the presence of this compound (without fungus). 1. Contamination of cell culture. 2. Incorrect drug concentration. 3. Solvent toxicity (e.g., DMSO). 4. Pre-existing stress in host cells.1. Perform sterility testing. 2. Verify stock solution concentration and dilution calculations. 3. Ensure the final solvent concentration is consistent across all wells and below the cytotoxic threshold for your cell line (typically <0.1%). Run a solvent-only control. 4. Check the health and confluency of your host cells before starting the experiment.
This compound does not appear to protect host cells from fungal-induced death. 1. Fungal strain is resistant to this compound. 2. Inadequate drug concentration or treatment duration. 3. High multiplicity of infection (MOI) overwhelming the host cells before the drug can take effect.1. Confirm the MIC of this compound for your specific fungal strain. 2. Perform a dose-response and time-course experiment to optimize drug concentration and exposure time. 3. Optimize the MOI to allow for a sufficient window for the antifungal effect to be observed.
High variability in viability assay results. 1. Inconsistent cell seeding. 2. Uneven distribution of fungus or drug. 3. Edge effects in the culture plate.1. Ensure a homogenous cell suspension and careful pipetting. 2. Mix the plate gently after adding the fungus and drug. 3. Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile media to maintain humidity.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound in a Co-Culture Model

This table presents expected outcomes based on the known high selectivity of this compound. Actual results may vary depending on the specific cell lines and fungal strains used.

This compound Concentration (µg/mL)Fungal Viability (% of control)Host Cell Viability (% of control)
0 (No Drug)100%50% (due to fungal-induced cytotoxicity)
0.180%60%
120%95%
10<5%98%
100<1%97%

Experimental Protocols

Protocol: Assessing Host Cell Viability in a Fungal Co-Culture Model using an MTT Assay

  • Cell Culture:

    • Culture host epithelial cells (e.g., vaginal or oral epithelial cells) and the fungal strain (Candida albicans) separately under appropriate conditions.

    • Harvest and count host cells, then seed them into a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate for 24 hours.

  • Preparation of this compound and Fungal Inoculum:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the host cells.

    • Prepare a fungal suspension in culture medium and adjust the concentration to achieve the desired Multiplicity of Infection (MOI).

  • Co-culture and Treatment:

    • Remove the culture medium from the host cells.

    • Add the this compound dilutions to the appropriate wells.

    • Add the fungal inoculum to the designated wells.

    • Include all necessary controls as outlined in FAQ Q4.

    • Incubate the plate for the desired time period (e.g., 24, 48 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • At the end of the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition relative to the untreated host cell-only control.

Visualizations

Oteseconazole_Mechanism This compound This compound Fungal_CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) This compound->Fungal_CYP51 Inhibition Ergosterol Ergosterol Fungal_CYP51->Ergosterol Synthesis Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted) Fungal_CYP51->Fungal_Cell_Membrane Lanosterol Lanosterol Lanosterol->Fungal_CYP51 Substrate Ergosterol->Fungal_Cell_Membrane Component of Healthy Membrane Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death

Figure 1: this compound's mechanism of action.

CoCulture_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Host 1. Seed Host Cells in 96-well plate Prep_Fungus 2. Prepare Fungal Inoculum Prep_Host->Prep_Fungus Prep_Drug 3. Prepare this compound Dilutions Prep_Fungus->Prep_Drug Treat 4. Add this compound and Fungus to Cells Prep_Drug->Treat Incubate 5. Incubate for 24-48 hours Treat->Incubate Viability_Assay 6. Perform Host Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Data_Analysis 7. Analyze Data and Determine Viability Viability_Assay->Data_Analysis

Figure 2: Experimental workflow for co-culture viability assay.

Troubleshooting_Tree Start Unexpected Host Cell Toxicity Check_Drug_Control Is toxicity observed in Host Cell + Drug control? Start->Check_Drug_Control Check_Solvent Check solvent concentration and run solvent control. Check_Drug_Control->Check_Solvent Yes Check_Pathogen_Control Is toxicity greater than in Host Cell + Fungus control? Check_Drug_Control->Check_Pathogen_Control No Check_Drug_Conc Verify drug concentration. Check_Solvent->Check_Drug_Conc System_Issue Investigate systemic issues: Contamination, cell health. Check_Drug_Conc->System_Issue Check_MOI Optimize MOI. Check_Pathogen_Control->Check_MOI Yes No_Drug_Toxicity Toxicity is likely fungal-related. Check_Pathogen_Control->No_Drug_Toxicity No Check_Resistance Confirm fungal susceptibility (MIC). Check_MOI->Check_Resistance

Figure 3: Troubleshooting decision tree for unexpected toxicity.

References

Strategies to enhance Oteseconazole bioavailability in oral formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oteseconazole oral formulation development. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the oral bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your formulation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class IIc drug, which means it has low aqueous solubility and high membrane permeability.[1][2] The primary challenge for its oral bioavailability is its poor dissolution rate in the gastrointestinal fluids. Because only dissolved drug can be absorbed, the low solubility is the rate-limiting step for its absorption. Additionally, its bioavailability can be significantly influenced by the presence of food.

Q2: What is the effect of food on the bioavailability of the current this compound formulation?

A2: The administration of this compound with a high-fat, high-calorie meal has been shown to increase its maximum plasma concentration (Cmax) by 45% and the total drug exposure (AUC) by 36%.[3] This food effect highlights the importance of dissolution in the presence of lipids and bile salts for enhanced absorption.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies are effective for improving the bioavailability of poorly soluble drugs like this compound. These include:

  • Particle Size Reduction: Techniques like micronization increase the surface area of the drug, leading to a faster dissolution rate. This is a strategy already employed for this compound.[1][2]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) form within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[4]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present this compound in a solubilized form to the gastrointestinal tract, facilitating absorption.

  • Nanotechnology: Formulating this compound as nanoparticles can dramatically increase the surface area-to-volume ratio, thereby enhancing dissolution and potentially improving absorption.[5]

Q4: Which excipients are commonly used in this compound formulations?

A4: The approved this compound capsules contain several excipients to aid in its formulation and performance. These include:

  • Fillers: Lactose monohydrate and silicified microcrystalline cellulose provide bulk to the formulation.[2][6]

  • Binder: Hydroxypropyl cellulose helps to hold the tablet components together.[2][6]

  • Disintegrant: Croscarmellose sodium helps the capsule contents to break apart and release the drug in the gastrointestinal tract.[2][6]

  • Wetting Agent/Surfactant: Sodium lauryl sulfate improves the wetting of the hydrophobic drug particles, aiding in dissolution.[2][6]

  • Lubricant: Magnesium stearate prevents the powder from sticking to the manufacturing equipment.[2][6]

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies

Possible Cause Troubleshooting Steps
Poor Dissolution in GI Tract 1. Particle Size Analysis: Confirm that the particle size of the this compound active pharmaceutical ingredient (API) is within the desired range (e.g., micronized).2. Formulation Enhancement: Develop and test an enhanced formulation such as an amorphous solid dispersion or a lipid-based formulation (see Experimental Protocols).3. In Vitro Dissolution Testing: Conduct dissolution studies in biorelevant media (e.g., simulated gastric and intestinal fluids) to assess the performance of different formulations.
Drug Precipitation in the Gut 1. Incorporate Precipitation Inhibitors: For supersaturating systems like amorphous solid dispersions, include polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) in the formulation to maintain the drug in a supersaturated state.
Inadequate Animal Model 1. Fasted vs. Fed State: Conduct pharmacokinetic studies in both fasted and fed states to understand the food effect on your formulation.2. Species Selection: Consider the gastrointestinal physiology of the chosen animal model and its relevance to humans.

Issue 2: Inconsistent In Vitro Dissolution Results

Possible Cause Troubleshooting Steps
API Polymorphism 1. Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the crystalline form of the this compound API. Different polymorphs can have different solubilities.[7]
Inadequate Dissolution Method 1. Biorelevant Media: Utilize dissolution media that mimic the in vivo environment, including pH, bile salts, and lipids (e.g., FaSSIF and FeSSIF).2. Agitation Rate: Optimize the agitation speed in the dissolution apparatus to better reflect gastrointestinal motility.
Formulation Integrity 1. Content Uniformity: Ensure that the drug is uniformly distributed within the dosage form.2. Excipient Interactions: Evaluate potential interactions between this compound and the excipients that might hinder dissolution.

Data Presentation: Comparative Bioavailability of Azole Antifungals with Enhanced Formulations

Since direct comparative data for different this compound formulations is not publicly available, the following table presents data from studies on Itraconazole, another BCS Class II azole antifungal, to illustrate the potential for bioavailability enhancement with advanced formulation strategies.

Formulation Drug Animal Model Cmax (ng/mL) AUC (ng·h/mL) Fold Increase in Bioavailability (vs. Crystalline Drug) Reference
Crystalline Drug SuspensionItraconazoleRats-43841.0[1]
Solid Dispersion (Spray-dried)ItraconazoleRats-14384~3.3[1]
Solid Dispersion (Hot-melt extrusion with Soluplus®)ItraconazoleRats~150~1200~2.5 (vs. Sporanox®)[8]
Solid Dispersion (Supercritical fluid technique)ItraconazoleBeagle DogsSignificantly higher Cmax vs. Sporanox®-~1.2 (vs. Sporanox®)[9][10]

Experimental Protocols

Protocol 1: Preparation of an this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)

  • Methanol (or other suitable solvent)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve this compound and the chosen polymer (e.g., PVP K30 in a 1:4 drug-to-polymer weight ratio) in a minimal amount of methanol to obtain a clear solution.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be gently milled and sieved to obtain a powder.

  • Characterize the solid dispersion for its amorphous nature using XRPD and DSC, and evaluate its dissolution profile in comparison to the crystalline drug.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To evaluate the oral bioavailability of different this compound formulations.

Animal Model: Male Sprague-Dawley rats (250-300g).

Dosing:

  • Administer the selected this compound formulation (e.g., micronized suspension, ASD, or SEDDS) orally via gavage at a dose of 10 mg/kg.

  • A control group should receive a suspension of the crystalline this compound.

Blood Sampling:

  • Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

Sample Processing and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each formulation.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_testing In Vitro Characterization cluster_invivo In Vivo Evaluation micronization Micronization dissolution Dissolution Testing (Biorelevant Media) micronization->dissolution asd Amorphous Solid Dispersion (ASD) asd->dissolution solid_state Solid-State Analysis (XRPD, DSC) asd->solid_state sedds Self-Emulsifying Drug Delivery System (SEDDS) sedds->dissolution pk_study Pharmacokinetic Study (Rodent Model) dissolution->pk_study bioavailability Bioavailability Assessment (Cmax, AUC) pk_study->bioavailability

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.

troubleshooting_logic start Low in vivo Bioavailability Observed cause1 Poor Dissolution? start->cause1 cause2 Precipitation in Gut? cause1->cause2 No solution1 Enhance Formulation (e.g., ASD, SEDDS) cause1->solution1 Yes solution2 Incorporate Precipitation Inhibitors (e.g., HPMC, PVP) cause2->solution2 Yes re_evaluate Re-evaluate in vitro and in vivo solution1->re_evaluate solution2->re_evaluate

Caption: Troubleshooting logic for addressing low in vivo bioavailability of this compound formulations.

References

Validation & Comparative

Oteseconazole Demonstrates Superior Efficacy Over Fluconazole Against Resistant Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – A comprehensive analysis of preclinical and clinical data reveals that oteseconazole, a novel selective fungal cytochrome P450 enzyme 51 (CYP51) inhibitor, exhibits superior efficacy compared to the conventional antifungal agent fluconazole, particularly against fluconazole-resistant strains of Candida. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound has been engineered for greater selectivity for fungal CYP51 over human CYP enzymes, which is anticipated to reduce off-target toxicities.[1][2] In vitro and in vivo studies, along with large-scale clinical trials, have consistently shown its potent activity against a broad range of Candida species, including those that have developed resistance to fluconazole.

In Vitro Susceptibility Data

In vitro studies are crucial for determining the intrinsic activity of an antifungal agent against a pathogen. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. This compound has demonstrated significantly lower MIC values compared to fluconazole against various Candida species, including fluconazole-resistant isolates.

Candida SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Fold Difference (approx.)
C. albicans (clinical isolates)MIC90: 0.25[3]MIC90: 4[3]16x lower
C. glabrata (clinical isolates)MIC90: 4[3]MIC90: 16[3]4x lower
Fluconazole-resistant C. glabrata--64-fold lower MIC for this compound[1][2]
Broad panel of Candida species-->40-fold more potent on average[1][2]

MIC90: The concentration of the drug required to inhibit the growth of 90% of the tested isolates.

Clinical Efficacy in Severe Vulvovaginal Candidiasis (VVC)

Phase 3 clinical trials have provided robust evidence of this compound's superior clinical performance in treating severe VVC. A multicenter, randomized, double-blinded trial directly compared the efficacy and safety of this compound with fluconazole.

Efficacy Endpoint (at Day 28)This compoundFluconazoleP-value
Therapeutic Cure Rate 66.88%[2][4]45.91%[2][4]P = 0.0002[2][5]
Mycological Cure Rate 82.50%[4][5][6]59.12%[4][5][6]P < 0.0001[5][6]
Clinical Cure Rate 71.25%[4][5][6]55.97%[4][5][6]P = 0.0046[5][6]

Therapeutic Cure: Absence of signs and symptoms plus a negative fungal culture.[2][5] Mycological Cure: Negative fungal culture.[2][5] Clinical Cure: Absence of signs and symptoms.[2][5]

Efficacy in Recurrent Vulvovaginal Candidiasis (RVVC)

In studies evaluating the prevention of recurrent episodes, this compound has shown a significant and sustained protective effect. The ultraVIOLET and VIOLET Phase 3 trials demonstrated this compound's superiority over placebo in a maintenance setting after an initial fluconazole treatment for the acute episode.

Study/EndpointThis compound GroupPlacebo/Fluconazole GroupP-value
ultraVIOLET: Recurrence through Week 50 5.1%[7][8]42.2% (Fluconazole/Placebo)[7][8]P < 0.001[7][8]
VIOLET (CL-011): Recurrence through Week 48 6.7%[9][10]42.8% (Placebo)[9][10]P < 0.001[9][11]
VIOLET (CL-012): Recurrence through Week 48 3.9%[9][10]39.4% (Placebo)[9][10]P < 0.001[9][11]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of this compound and fluconazole against Candida isolates is determined using standardized microbroth dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27/M60 guidelines and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.4 protocol.[3][12]

Methodology:

  • Isolate Preparation: Candida isolates are cultured on Sabouraud dextrose agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium.

  • Drug Dilution: this compound and fluconazole are serially diluted in 96-well microtiter plates using RPMI 1640 medium to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.

In Vivo Murine Model of Vaginal Candidiasis

A well-established murine model of VVC is used to evaluate the in vivo efficacy of antifungal agents.[13][14] This model mimics key aspects of human infection.

Methodology:

  • Pseudoestrus Induction: Female mice are treated with estrogen to induce a state of pseudoestrus, which is necessary for sustained vaginal colonization by Candida.[14]

  • Inoculation: Mice are intravaginally inoculated with a suspension of a fluconazole-susceptible or fluconazole-resistant Candida albicans strain.

  • Treatment: At specified time points post-infection, mice are treated orally with this compound, fluconazole, or a placebo vehicle.

  • Assessment of Fungal Burden: At various time points after treatment, vaginal lavage is performed. The collected fluid is then serially diluted and plated on selective agar to quantify the number of colony-forming units (CFUs), providing a measure of the vaginal fungal burden.[13][14]

Visualized Pathways and Workflows

Ergosterol_Biosynthesis_Pathway cluster_inhibition Mechanism of Azole Antifungals Lanosterol Lanosterol Intermediate 14α-methyl sterols Lanosterol->Intermediate CYP51 (Erg11p) Ergosterol Ergosterol Intermediate->Ergosterol This compound This compound CYP51_target CYP51 This compound->CYP51_target High Selectivity Inhibition Fluconazole Fluconazole Fluconazole->CYP51_target Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole antifungals.

Experimental_Workflow cluster_invitro In Vitro Susceptibility Testing cluster_invivo In Vivo Murine Vaginitis Model A1 Candida Isolate Culture A2 Prepare Fungal Inoculum A1->A2 A4 Inoculate Plate A2->A4 A3 Serial Drug Dilution in Plate A3->A4 A5 Incubate at 35°C A4->A5 A6 Read MIC values A5->A6 B1 Induce Pseudoestrus in Mice B2 Intravaginal Inoculation with Candida B1->B2 B3 Oral Drug Administration B2->B3 B4 Vaginal Lavage B3->B4 B5 Quantify Fungal Burden (CFU) B4->B5 B6 Compare Efficacy B5->B6 Fluconazole_Resistance_Mechanisms cluster_mechanisms Key Resistance Mechanisms cluster_outcome Result center_node Fluconazole Resistance in Candida M1 Target Enzyme Modification (ERG11 gene mutations) center_node->M1 M2 Target Enzyme Overexpression (Increased ERG11 expression) center_node->M2 M3 Increased Drug Efflux (Upregulation of CDR1/MDR1 pumps) center_node->M3 M4 Alteration of Ergosterol Pathway center_node->M4 Outcome Reduced Intracellular Fluconazole & Decreased Binding to Target M1->Outcome M2->Outcome M3->Outcome M4->Outcome

References

A Comparative Analysis of Oteseconazole and Itraconazole for the Treatment of Onychomycosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of oteseconazole and itraconazole for the treatment of onychomycosis, a common fungal nail infection. The analysis is based on available clinical trial data, pharmacokinetic profiles, and mechanisms of action to inform research and drug development in the field of antifungal therapies.

Executive Summary

Onychomycosis presents a significant treatment challenge due to the deep-seated nature of the infection within the nail plate and bed. This necessitates systemic therapies that can deliver the active agent to the site of infection. Itraconazole, a triazole antifungal, has been a mainstay of treatment for decades. This compound, a newer-generation oral azole antifungal, has been developed with a focus on greater selectivity for the fungal cytochrome P450 enzyme (CYP51) to potentially improve its safety profile. While both drugs share a common mechanism of action, their pharmacological properties and clinical data warrant a comparative review. This guide synthesizes the current evidence to facilitate a data-driven evaluation of these two compounds for onychomycosis.

Mechanism of Action

Both this compound and itraconazole are azole antifungals that function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[3][4] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.[1][4]

By inhibiting CYP51, both drugs disrupt the conversion of lanosterol to ergosterol.[1][3] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[5] The consequence is a disruption of fungal cell membrane structure and function, leading to increased permeability, leakage of essential cellular contents, and ultimately, inhibition of fungal growth and cell death.[1][5]

This compound is designed to have a higher selectivity for fungal CYP51 over human CYP enzymes, which may contribute to a more favorable safety profile.[2][6]

Mechanism of Action of this compound and Itraconazole cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Inhibition by Azole Antifungals AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate FarnesylPP Farnesyl Pyrophosphate (FPP) Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Enzymatic Steps (including C14-alpha demethylase - CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound This compound->Inhibition Itraconazole Itraconazole Itraconazole->Inhibition

Figure 1: Inhibition of Ergosterol Biosynthesis by this compound and Itraconazole.

Pharmacokinetic Properties

A comparative summary of the pharmacokinetic parameters of this compound and itraconazole is presented in Table 1.

ParameterThis compoundItraconazole
Bioavailability High oral bioavailabilityVariable; improved with food and acidic environment. Oral solution has higher bioavailability than capsules.
Protein Binding >99%~99.8%
Metabolism Minimally metabolizedExtensively metabolized by CYP3A4 to numerous metabolites, including the active metabolite hydroxy-itraconazole.
Elimination Half-life Long terminal half-life of approximately 138 daysPlasma elimination half-life is biphasic, with a terminal half-life of about 24-42 hours.
Excretion Primarily fecalPrimarily as inactive metabolites in urine and feces.

Clinical Efficacy in Onychomycosis

Direct head-to-head clinical trials comparing this compound and itraconazole for onychomycosis are not yet available. Therefore, this comparison is based on data from separate clinical trials.

This compound

This compound has been evaluated in a Phase 2, multicenter, randomized, double-blind, placebo-controlled study for the treatment of distal and lateral subungual onychomycosis (DLSO) of the toenail (NCT02267356).[7]

Table 2: Efficacy of this compound in a Phase 2 Trial for Toenail Onychomycosis

OutcomeThis compound Regimens (pooled)Placebo
Mycological Cure Rate at Week 48 41-45%9%
Complete Cure Rate at Week 48 32-42%0%
Clinical Success at Week 48 51-65%9%

Data from a Phase 2, multicenter, randomized, double-blind, placebo-controlled study.

Itraconazole

Itraconazole has been extensively studied for onychomycosis in numerous clinical trials. The efficacy can vary depending on the dosing regimen (continuous vs. pulse) and the specific trial population.

Table 3: Efficacy of Itraconazole in Clinical Trials for Toenail Onychomycosis

OutcomeContinuous Dosing (200 mg daily for 12 weeks)Pulse Dosing (200 mg twice daily for 1 week/month for 3-4 months)
Mycological Cure Rate 54% - 70%63% - 81%
Clinical Cure/Response Rate 35% - 80%70% - 89%
Complete Cure Rate 14%Not consistently reported with this endpoint

Data compiled from multiple sources and clinical trials. Rates can vary based on study design and follow-up duration.[8][9][10]

Experimental Protocols

This compound Phase 2 Trial (NCT02267356) - Abridged Methodology

Experimental Workflow for this compound Phase 2 Trial cluster_workflow This compound Phase 2 Onychomycosis Trial Workflow Screening Screening: - Adults 18-70 years - DLSO of great toenail (25-75% involvement) - Positive KOH and dermatophyte culture - Nail thickness ≤ 3mm Randomization Randomization (5 arms) Screening->Randomization Treatment Treatment Phase (12 or 24 weeks): - this compound (300mg or 600mg loading dose for 2 weeks, then weekly) - Placebo Randomization->Treatment FollowUp Follow-up Phase (up to 48 weeks post-treatment) Treatment->FollowUp Endpoints Primary & Secondary Endpoints Assessment: - Mycological Cure (Negative KOH & Culture) - Complete Cure (Mycological Cure + 100% clear nail) - Clinical Success FollowUp->Endpoints

Figure 2: this compound Phase 2 Onychomycosis Trial Workflow.

  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled, multicenter study.[7]

  • Patient Population: Adults aged 18-70 with a clinical diagnosis of distal and lateral subungual onychomycosis affecting 25-75% of the great toenail, confirmed by positive potassium hydroxide (KOH) and dermatophyte culture.[7]

  • Intervention: Patients were randomized to one of four this compound dosing regimens or placebo. The regimens consisted of a 300 mg or 600 mg daily loading dose for two weeks, followed by a once-weekly maintenance dose for either 10 or 22 weeks.

  • Primary and Secondary Endpoints:

    • Mycological Cure: Negative KOH and negative dermatophyte culture of the target toenail.

    • Complete Cure: Mycological cure and 100% clear nail.

    • Clinical Success: Assessed by the investigator.

Itraconazole Pivotal Trials - General Methodology

Experimental Workflow for a Typical Itraconazole Trial cluster_workflow Typical Itraconazole Onychomycosis Trial Workflow Screening Screening: - Adults with clinical diagnosis of onychomycosis - Positive KOH and/or culture for dermatophytes Randomization Randomization Screening->Randomization Treatment Treatment Phase: - Itraconazole (e.g., 200 mg daily for 12 weeks or pulse dosing) - Placebo or Active Comparator Randomization->Treatment FollowUp Follow-up Phase (variable duration) Treatment->FollowUp Endpoints Efficacy and Safety Assessments: - Mycological Cure (Negative KOH & Culture) - Clinical Cure/Response - Adverse Event Monitoring FollowUp->Endpoints

References

A Head-to-Head Comparison of Oteseconazole and Other Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of infectious disease management, the emergence of new antifungal agents offers hope against resilient and recurrent fungal infections. This guide provides a detailed, data-driven comparison of oteseconazole and other recently developed antifungal drugs, including ibrexafungerp, rezafungin, and fosmanogepix. Designed for researchers, scientists, and drug development professionals, this document synthesizes key clinical trial data, examines mechanisms of action, and outlines experimental methodologies to offer a comprehensive overview of these promising therapeutics.

Executive Summary

This compound, a selective fungal cytochrome P450 enzyme 51 (CYP51) inhibitor, has been approved for recurrent vulvovaginal candidiasis (RVVC).[1][2][3] It joins a new wave of antifungals, each with a unique profile. Ibrexafungerp, a first-in-class triterpenoid, offers an oral option for vulvovaginal candidiasis (VVC) and its recurrence.[4][5][6][7] Rezafungin, a next-generation echinocandin, provides a long-acting intravenous solution for candidemia and invasive candidiasis.[8][9][10][11][12] Fosmanogepix, with its novel mechanism of inhibiting the fungal enzyme Gwt1, is in development for a broad range of invasive fungal infections, including those caused by resistant strains.[13][14][15][16]

Mechanism of Action

A fundamental differentiator among these new agents is their molecular target within the fungal cell. This compound targets ergosterol synthesis, a pathway also targeted by older azole antifungals, but with higher selectivity for the fungal enzyme.[2][17][18] Ibrexafungerp and rezafungin both disrupt the fungal cell wall by inhibiting glucan synthase, though they belong to different chemical classes and may have different binding characteristics.[4][5][8][9][19][20][21][22] Fosmanogepix introduces a novel mechanism by inhibiting Gwt1, an enzyme crucial for anchoring proteins to the fungal cell wall.[13][14][15][23]

Antifungal_Mechanisms cluster_0 Fungal Cell cluster_1 Cell Membrane cluster_2 Cell Wall cluster_3 Endoplasmic Reticulum Ergosterol_Synthesis Ergosterol Synthesis Pathway CYP51 CYP51 (Lanosterol 14α-demethylase) Ergosterol_Synthesis->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Glucan_Synthase β-(1,3)-D-Glucan Synthase Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan Gwt1 Gwt1 Enzyme GPI_Anchor GPI-Anchor Biosynthesis Gwt1->GPI_Anchor This compound This compound This compound->CYP51 Inhibits Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan_Synthase Inhibits Rezafungin Rezafungin Rezafungin->Glucan_Synthase Inhibits Fosmanogepix Fosmanogepix Fosmanogepix->Gwt1 Inhibits

Figure 1: Mechanisms of Action for Novel Antifungal Agents.

Clinical Efficacy

The clinical development of these agents has yielded promising data across a range of indications. This compound has demonstrated high efficacy in preventing the recurrence of vulvovaginal candidiasis. Ibrexafungerp has also shown strong results in treating both acute VVC and preventing its recurrence. Rezafungin has proven non-inferior to a standard-of-care echinocandin in treating candidemia and invasive candidiasis. Fosmanogepix is in earlier stages of clinical development but has shown potential in treating invasive mold infections.

Table 1: Efficacy of this compound in Recurrent Vulvovaginal Candidiasis (Phase 3)
TrialInterventionComparatorPrimary EndpointResult
VIOLET [1][24]This compoundPlaceboPercentage of patients with one or more culture-verified acute VVC episodes during the 48-week maintenance period93.3% vs. 57.2% and 96.1% vs. 60.6% (in two identical studies) did not have a recurrence
ultraVIOLET [1][25]This compoundFluconazole/PlaceboPercentage of patients who cleared their initial infection and had no recurrence over a 50-week maintenance period89.7% vs. 57.1%
Table 2: Efficacy of Ibrexafungerp in Vulvovaginal Candidiasis
TrialInterventionComparatorPrimary EndpointResult
VANISH 303 & 306 [4]IbrexafungerpPlaceboClinical cure rate at Day 1050.5% vs. 28.6% and 63.3% vs. 44.0%
CANDLE (RVVC) [7][26]IbrexafungerpPlaceboPercentage of patients with no recurrence through Week 2465.4% vs. 53.1%
Table 3: Efficacy of Rezafungin in Candidemia and Invasive Candidiasis
TrialInterventionComparatorPrimary EndpointResult
STRIVE (Phase 2) [11]RezafunginCaspofunginOverall cure rate76.1% vs. 67.2%
ReSTORE (Phase 3) [12]RezafunginCaspofunginGlobal cure at Day 14Non-inferior to caspofungin
Table 4: Efficacy of Fosmanogepix in Invasive Fungal Infections
TrialInterventionPopulationPrimary EndpointResult
Phase 2 (Candidaemia) [27]FosmanogepixPatients with candidaemiaSuccessful treatment response80% success rate
AEGIS (Phase 2, Molds) [23][28]FosmanogepixPatients with invasive mold diseasesTreatment successFavorable outcomes in a high-risk population

Safety and Tolerability

The safety profiles of these new agents are a critical aspect of their clinical utility. This compound is noted for its selectivity, which may reduce off-target effects. Ibrexafungerp and rezafungin are generally well-tolerated, with gastrointestinal side effects being the most common. Fosmanogepix has also shown an acceptable safety profile in its clinical trials to date.

Table 5: Common Treatment-Emergent Adverse Events
DrugMost Common Adverse Events
This compound [1][25]Headache, nausea
Ibrexafungerp [5][7]Diarrhea, nausea, abdominal pain, dizziness, vomiting
Rezafungin [12][29]Hypokalemia, pyrexia, diarrhea, anemia
Fosmanogepix [27]Generally well-tolerated, some gastrointestinal events reported

Experimental Protocols

The data presented in this guide are derived from rigorous clinical trials. The following provides an overview of the methodologies employed in some of the key studies.

This compound: ultraVIOLET Study Protocol
  • Objective: To evaluate the efficacy and safety of this compound for the treatment of recurrent vulvovaginal candidiasis.[25]

  • Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[25]

  • Participants: Women aged 12 years and older with a history of RVVC.[25]

  • Intervention: Participants with an active VVC infection were randomized to receive either oral this compound or oral fluconazole for the induction phase. Those who achieved clinical cure then entered a maintenance phase, receiving either this compound or placebo.[25]

  • Primary Endpoint: The proportion of participants with one or more culture-verified acute VVC episodes through the 50-week maintenance period.[25]

ultraVIOLET_Workflow Screening Screening of Patients with RVVC History Induction Induction Phase (Active VVC) Screening->Induction Randomization1 Randomization Induction->Randomization1 Oteseconazole_Ind This compound Randomization1->Oteseconazole_Ind Fluconazole_Ind Fluconazole Randomization1->Fluconazole_Ind Cure_Assessment Assessment of Clinical Cure Oteseconazole_Ind->Cure_Assessment Fluconazole_Ind->Cure_Assessment Maintenance Maintenance Phase (50 Weeks) Cure_Assessment->Maintenance Randomization2 Randomization Maintenance->Randomization2 Oteseconazole_Main This compound Randomization2->Oteseconazole_Main Placebo_Main Placebo Randomization2->Placebo_Main Endpoint Primary Endpoint Assessment: Recurrence of VVC Oteseconazole_Main->Endpoint Placebo_Main->Endpoint

References

Oteseconazole: Evaluating Efficacy in Candidiasis Models as a Proxy for Disseminated Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of oteseconazole's performance against alternative antifungal agents reveals promising preclinical and clinical efficacy in localized candidiasis, suggesting potential utility in more severe, disseminated infections. However, a notable gap exists in the literature regarding the direct evaluation of this compound in a disseminated candidiasis model.

This compound (VT-1161), a novel, orally bioavailable fungal cytochrome P450 enzyme 51 (CYP51) inhibitor, has demonstrated significant potency against various Candida species, including those resistant to first-line azole antifungals like fluconazole.[1][2] While its primary clinical development and approval have focused on recurrent vulvovaginal candidiasis (RVVC), the preclinical data from other candidiasis models provide valuable insights into its potential broader application.[1][3] This guide synthesizes the available experimental data to compare the efficacy of this compound with other antifungal agents, details the experimental protocols used in these studies, and visually represents the underlying mechanisms and workflows.

Comparative Efficacy in Localized Candidiasis Models

Current research provides substantial evidence for this compound's efficacy in both vulvovaginal and oropharyngeal candidiasis models. These studies often use fluconazole as a comparator, the standard of care for many Candida infections.

In Vitro Susceptibility

This compound has shown superior in vitro activity against a broad range of Candida species compared to fluconazole. Notably, it retains potency against fluconazole-resistant strains of C. albicans and C. glabrata.[2][4]

Antifungal AgentCandida albicans (Fluconazole-Susceptible) MICCandida albicans (Fluconazole-Resistant) MICCandida glabrata MIC
This compound ≤0.015 - 0.03 µg/mLPotent activity retained0.125 µg/mL (MIC50)
Fluconazole 0.5 µg/mL≥4 µg/mLHigh resistance rates observed

MIC (Minimum Inhibitory Concentration) values are collated from multiple in vitro studies.[2][4]

In Vivo Efficacy in a Murine Vaginal Candidiasis Model

In a murine model of vaginal candidiasis, oral administration of this compound led to a significant reduction in fungal burden. Its efficacy was maintained against fluconazole-resistant Candida albicans isolates.[5]

Treatment GroupFungal Burden Reduction (log CFU) vs. Vehicle
This compound (4 mg/kg) Significant reduction (P < 0.0001) at day 1 and 4 post-treatment
Fluconazole Efficacious on day 1, but did not sustain efficacy at day 4 against moderately resistant strains

Data adapted from a murine model of vaginal candidiasis.[5]

Clinical Efficacy in Severe Vulvovaginal Candidiasis

A phase 3 clinical trial comparing this compound to fluconazole for the treatment of severe vulvovaginal candidiasis demonstrated statistically significant superiority of this compound.[6][7]

Outcome (at Day 28)This compoundFluconazoleP-value
Therapeutic Cure Rate 66.88%45.91%0.0002
Mycological Cure Rate 82.50%59.12%< 0.0001
Clinical Cure Rate 71.25%55.97%0.0046

Data from a multicenter, randomized, double-blinded, phase 3 trial.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summarized protocols for in vivo candidiasis models and in vitro susceptibility testing.

Murine Model of Vaginal Candidiasis
  • Animal Model: Female mice are rendered pseudoestrogenic by subcutaneous injection of estradiol.

  • Inoculation: Mice are intravaginally inoculated with a suspension of Candida albicans (either fluconazole-susceptible or -resistant strains).

  • Treatment: this compound or a comparator drug (e.g., fluconazole) is administered orally at specified doses and time points post-infection. A vehicle control group is included.

  • Efficacy Assessment: At selected time points (e.g., 1 and 4 days post-treatment), vaginal fungal burden is quantified by collecting vaginal lavage samples, plating serial dilutions on selective agar, and counting colony-forming units (CFUs).[5]

In Vitro Antifungal Susceptibility Testing
  • Isolates: Clinical isolates of various Candida species are used.

  • Methodology: The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure: Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates. Standardized fungal inocula are added to each well.

  • Endpoint Determination: The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that inhibits visible fungal growth.[4]

Visualizing the Science

Mechanism of Action: this compound's Inhibition of Ergosterol Synthesis

This compound, like other azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[8] The high selectivity of this compound for fungal CYP51 over human CYP enzymes is a key feature, potentially leading to fewer side effects.[9]

Oteseconazole_Mechanism cluster_FungalCell Fungal Cell cluster_DrugAction Drug Action Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol catalysis This compound This compound This compound->CYP51 Inhibition

Caption: this compound's mechanism of action.

Experimental Workflow for In Vivo Efficacy Validation

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an antifungal agent in a murine candidiasis model.

Experimental_Workflow cluster_Preparation Preparation cluster_Infection Infection cluster_Treatment Treatment cluster_Assessment Efficacy Assessment A1 Animal Acclimatization A2 Induce Pseudoestrus (e.g., Estradiol) A1->A2 B1 Intravaginal Inoculation A2->B1 A3 Prepare Fungal Inoculum (Candida albicans) A3->B1 C1 Group 1: Vehicle Control B1->C1 Randomization & Dosing C2 Group 2: this compound B1->C2 Randomization & Dosing C3 Group 3: Comparator (e.g., Fluconazole) B1->C3 Randomization & Dosing D1 Collect Vaginal Lavage (Day 1, 4, etc.) C1->D1 C2->D1 C3->D1 D2 Quantify Fungal Burden (CFU plating) D1->D2 D3 Statistical Analysis D2->D3

Caption: Workflow for murine vaginal candidiasis model.

Conclusion and Future Directions

The available data strongly support the high efficacy of this compound in treating localized Candida infections, including those caused by fluconazole-resistant strains. Its superior performance in clinical trials for severe VVC highlights its potential as a valuable addition to the antifungal armamentarium.[7][10]

However, for researchers and drug development professionals focused on systemic fungal infections, the absence of data from a disseminated candidiasis model is a critical gap. While the potent in vitro activity and in vivo efficacy in localized models are encouraging, they do not directly predict outcomes in a systemic infection where host immune status and drug penetration into deep-seated tissues are paramount.

Therefore, future studies should prioritize the evaluation of this compound in a well-established murine model of disseminated candidiasis. Such studies would provide crucial data on survival rates, fungal burden in key organs (e.g., kidneys, brain, heart), and a more direct comparison with standard-of-care agents for invasive candidiasis. This would be a vital step in validating the potential of this compound to address the significant unmet medical need in the management of life-threatening systemic fungal infections.

References

Oteseconazole's Impact on Fungal Ergosterol Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of oteseconazole and other antifungal agents that target the fungal ergosterol biosynthesis pathway. This compound (formerly VT-1161), a novel oral tetrazole antifungal, demonstrates significant potency and selectivity in inhibiting this critical pathway, offering a promising alternative to conventional azole treatments. This document outlines its mechanism of action, presents comparative in vitro efficacy data, and provides detailed experimental protocols for further research.

Mechanism of Action: A Highly Selective Inhibition of Fungal CYP51

This compound, like other azole antifungals, targets and inhibits the fungal enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[1][2] This enzyme, a cytochrome P450 (CYP51), is crucial for the conversion of lanosterol to 14α-demethyllanosterol, a key step in the biosynthesis of ergosterol.[3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[3]

By inhibiting CYP51, this compound disrupts ergosterol synthesis, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1] This disruption increases membrane permeability and disrupts the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth and cell death.[1]

A distinguishing feature of this compound is its tetrazole moiety, which contributes to its high selectivity for the fungal CYP51 enzyme over its human ortholog.[2] This enhanced selectivity is a significant advantage, as it minimizes off-target effects and potential drug-drug interactions associated with the inhibition of human CYP enzymes, a known limitation of some older azole antifungals.[4]

Comparative In Vitro Efficacy

This compound has demonstrated superior in vitro activity against a broad range of Candida species, including strains resistant to other azoles like fluconazole.

Antifungal Susceptibility Testing

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to fluconazole against clinical isolates of Candida albicans and Candida glabrata. Lower MIC values indicate greater potency.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Candida albicans≤0.0005 to >0.250.0020.25
Candida glabrata0.002 to >0.250.034
Fluconazole Candida albicans≤0.06 to >320.254
Candida glabrata≤0.06 to 32216

Data from a multicenter, randomized, double-blinded, phase 3 trial.[4]

CYP51 Inhibition and Selectivity

This compound exhibits a high degree of selectivity for fungal CYP51 over human CYP enzymes. This selectivity is a key factor in its favorable safety profile.

Antifungal AgentTarget EnzymeIC₅₀ (µM)Selectivity (Fungal vs. Human CYP51)
This compound Fungal CYP51Potent Inhibition>2,000-fold[4]
Human CYP51Weak Inhibition
Fluconazole Fungal CYP51Varies by speciesModerate
Human CYP51Weaker Inhibition
Itraconazole Fungal CYP51Potent InhibitionHigh
Human CYP51Moderate Inhibition

IC₅₀ values can vary depending on the specific fungal species and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of antifungal agents targeting the ergosterol biosynthesis pathway.

Antifungal Susceptibility Testing (CLSI M27 Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.

a. Inoculum Preparation:

  • Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

  • Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a McFarland densitometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute the adjusted inoculum in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microdilution wells.

b. Microdilution Plate Preparation:

  • Prepare serial twofold dilutions of the antifungal agents in RPMI 1640 medium in a 96-well microtiter plate. The final drug concentrations should span a clinically relevant range.

  • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculate each well (except the sterility control) with the prepared yeast suspension. The final volume in each well should be 200 µL.

c. Incubation and Reading:

  • Incubate the plates at 35°C for 24-48 hours.

  • Read the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control. The reading can be done visually or with a microplate reader.

Fungal Ergosterol Quantification by HPLC

This protocol outlines a common method for extracting and quantifying ergosterol from fungal cells.

a. Sample Preparation and Saponification:

  • Culture the fungal cells in a suitable broth medium with and without the antifungal agent for a specified period (e.g., 24 hours).

  • Harvest the cells by centrifugation and wash them with sterile distilled water.

  • Determine the wet or dry weight of the cell pellet.

  • Add 3 mL of 25% alcoholic potassium hydroxide (25g KOH in 35 mL sterile distilled water, brought to 100 mL with 100% ethanol) to the cell pellet.

  • Incubate the mixture in an 85°C water bath for 1 hour to saponify the cellular lipids.

b. Sterol Extraction:

  • After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane to the saponified mixture.

  • Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.

  • Transfer the n-heptane layer to a clean tube and evaporate to dryness under a stream of nitrogen.

c. HPLC Analysis:

  • Reconstitute the dried sterol extract in a known volume of methanol or another suitable solvent.

  • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

  • Use an isocratic mobile phase, typically 100% methanol, at a flow rate of 1 mL/min.

  • Detect ergosterol using a UV detector at a wavelength of 282 nm.

  • Quantify the ergosterol content by comparing the peak area of the sample to a standard curve generated with purified ergosterol.

In Vitro CYP51 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against the CYP51 enzyme.

a. Reagents and Enzyme Preparation:

  • Recombinant fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase, are required. These can be expressed and purified from E. coli or other expression systems.

  • Substrate: Lanosterol.

  • Cofactor: NADPH.

  • Test compounds (antifungals) dissolved in a suitable solvent (e.g., DMSO).

b. Assay Procedure:

  • Prepare a reaction mixture containing the purified CYP51 enzyme, its reductase, and a buffer system in a microplate.

  • Add the test compound at various concentrations to the wells. Include a control with no inhibitor.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding lanosterol and NADPH.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

c. Product Detection and Analysis:

  • The product of the CYP51 reaction (e.g., 14α-demethyllanosterol) can be quantified using LC-MS/MS or a fluorescent probe-based assay.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the fungal ergosterol biosynthesis pathway and a typical experimental workflow for evaluating antifungal efficacy.

Ergosterol_Biosynthesis_Pathway cluster_membrane Fungal Cell Membrane acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol demethyl_lanosterol 14α-demethyllanosterol lanosterol->demethyl_lanosterol CYP51 (Erg11) zymosterol Zymosterol demethyl_lanosterol->zymosterol Multiple Steps fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol ergosterol Ergosterol episterol->ergosterol azoles This compound & other Azoles azoles->lanosterol azoles->demethyl_lanosterol

Caption: Fungal Ergosterol Biosynthesis Pathway and the Site of Azole Inhibition.

Antifungal_Evaluation_Workflow start Start: Antifungal Compound (e.g., this compound) mic_testing In Vitro Susceptibility Testing (CLSI M27 Microbroth Dilution) start->mic_testing ergosterol_quant Ergosterol Quantification (HPLC Analysis) start->ergosterol_quant cyp51_assay CYP51 Inhibition Assay (IC50 Determination) start->cyp51_assay data_analysis Comparative Data Analysis mic_testing->data_analysis MIC Values ergosterol_quant->data_analysis Ergosterol Reduction cyp51_assay->data_analysis IC50 Values conclusion Efficacy & Selectivity Profile data_analysis->conclusion

Caption: Experimental Workflow for In Vitro Evaluation of Antifungals.

References

In Vitro Synergy of Azole Antifungals: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on oteseconazole: As of the latest literature review, specific in vitro synergy data for this compound in combination with other antifungal compounds is not publicly available. This compound is a novel, highly selective inhibitor of fungal cytochrome P450 enzyme CYP51 (lanosterol 14-α-demethylase), which is essential for ergosterol biosynthesis.[1][2][3][4] This mechanism of action is characteristic of the azole class of antifungals.[5][6][7]

Given the absence of direct data on this compound, this guide provides a comparative overview of in vitro synergistic interactions between other well-established azole antifungals (such as fluconazole and voriconazole) and other major classes of antifungal agents, namely polyenes and echinocandins. This information can serve as a valuable reference for researchers designing in vitro synergy studies that may include this compound.

Data Presentation: Azole Synergy with Other Antifungals

The following tables summarize the in vitro interactions between various azoles and other antifungal compounds against different fungal species, as determined by the checkerboard microdilution method. The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI).

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[8]

Table 1: In Vitro Synergy of Azoles with Echinocandins against Candida Species
AzoleEchinocandinFungal SpeciesFICI RangeInteractionReference(s)
VoriconazoleMicafunginCandida auris (multidrug-resistant)0.15 - 0.5Synergy[9][10]
FluconazoleMicafunginCandida auris (multidrug-resistant)0.62 - 1.5Indifference[9][10]
FluconazoleCaspofunginCandida auris (multidrug-resistant)-Indifference[9]
VoriconazoleCaspofunginCandida auris (multidrug-resistant)-Indifference[9]
FluconazoleAnidulafunginCandida parapsilosis complex (fluconazole-resistant)0.07 - 0.37Synergy[11][12]
FluconazoleMicafunginCandida parapsilosis complex (fluconazole-resistant)0.25 - 0.5Synergy[11][12]
ItraconazoleAnidulafunginCandida parapsilosis complex (fluconazole-resistant)0.15 - 0.37Synergy[11][12]
ItraconazoleMicafunginCandida parapsilosis complex (fluconazole-resistant)0.09 - 0.37Synergy[11][12]
Table 2: In Vitro Synergy of Azoles with Polyenes against Candida Species
AzolePolyeneFungal SpeciesFICI RangeInteractionReference(s)
FluconazoleAmphotericin BCandida albicans-Synergy in 1% of isolates[13][14]
ItraconazoleAmphotericin BCandida albicans-Potential for antagonism[13][15][16][17]

Note: The interaction between azoles and amphotericin B can be complex and dependent on the specific drugs, concentrations, and testing conditions. Some studies have reported antagonism, particularly when fungal cells are pre-exposed to azoles before amphotericin B.[13][15][16][17]

Experimental Protocols

The most common method for determining in vitro antifungal synergy is the checkerboard microdilution assay.[8][18]

Checkerboard Microdilution Assay Protocol
  • Preparation of Antifungal Agents:

    • Stock solutions of each antifungal agent are prepared in an appropriate solvent.

    • Serial twofold dilutions of each drug are then prepared in a liquid culture medium, typically RPMI 1640 with L-glutamine buffered with MOPS.[18]

  • Plate Setup:

    • A 96-well microtiter plate is used.

    • 50 µL of the culture medium is dispensed into each well.

    • Drug A (e.g., an azole) is serially diluted horizontally across the plate.

    • Drug B (e.g., an echinocandin or polyene) is serially diluted vertically down the plate.

    • This creates a matrix of wells with various combinations of the two drugs.

    • Control wells containing each drug alone, a drug-free growth control, and a sterility control (no inoculum) are included.[18]

  • Inoculum Preparation:

    • The fungal isolate to be tested is cultured on an appropriate agar medium.

    • A suspension of the fungal cells is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.

    • This suspension is then diluted in the culture medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[14]

  • Inoculation and Incubation:

    • 100 µL of the final fungal inoculum is added to each well (except the sterility control).

    • The plate is incubated at 35°C for 24-48 hours, depending on the fungal species.[18]

  • Reading and Interpretation:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.

    • The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.[8]

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

Antifungal_Mechanisms cluster_Azoles Azoles (e.g., this compound) cluster_Polyenes Polyenes (e.g., Amphotericin B) cluster_Echinocandins Echinocandins (e.g., Caspofungin) Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (CYP51) Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Incorporation Azole This compound Lanosterol 14-α-demethylase\n(CYP51) Lanosterol 14-α-demethylase (CYP51) Azole->Lanosterol 14-α-demethylase\n(CYP51) Inhibition Polyene Amphotericin B Ergosterol_Target Ergosterol in Fungal Membrane Polyene->Ergosterol_Target Binding Pore Pore Formation Ergosterol_Target->Pore Leakage Ion Leakage & Cell Death Pore->Leakage Glucan_Synthase β-1,3-D-glucan synthase Beta_Glucan β-1,3-D-glucan Synthesis Glucan_Synthase->Beta_Glucan Fungal_Wall Fungal Cell Wall Integrity Beta_Glucan->Fungal_Wall Incorporation Echinocandin Caspofungin Echinocandin->Glucan_Synthase Inhibition

Caption: Mechanisms of action for major antifungal classes.

Experimental Workflow: Checkerboard Synergy Assay

Checkerboard_Workflow cluster_Prep Preparation cluster_Assay Assay Setup cluster_Analysis Data Analysis DrugA Prepare Serial Dilutions of Drug A (Azole) Plate Dispense Drugs into 96-well Plate (Checkerboard Format) DrugA->Plate DrugB Prepare Serial Dilutions of Drug B DrugB->Plate Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Fungal Suspension Inoculum->Inoculate Plate->Inoculate Add Inoculum Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Read MICs for Each Well Incubate->Read_MIC Calculate_FICI Calculate FIC and FICI Read_MIC->Calculate_FICI Interpret Interpret Results: Synergy, Indifference, or Antagonism Calculate_FICI->Interpret

Caption: Workflow for the checkerboard microdilution synergy assay.

References

Safety Operating Guide

Navigating the Safe Disposal of Oteseconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of oteseconazole is paramount for environmental safety and regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, minimizing risks and upholding laboratory safety standards.

This compound, an azole antifungal agent, requires careful handling and disposal due to its chemical properties and potential environmental impact. Adherence to established protocols is crucial for the protection of personnel and the ecosystem.

Hazard Profile of this compound

Before handling this compound, it is critical to be aware of its hazard profile. According to available Safety Data Sheets (SDS), this compound is classified as a flammable solid and can cause skin and serious eye irritation[1]. One SDS notes that the product is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard[2]. However, another indicates it as a Flammable solid (Category 1,2)[1]. Due to these potential hazards, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This protocol is based on general principles of pharmaceutical waste management and specific information available for this compound.

  • Initial Assessment and Segregation:

    • Identify all this compound waste streams, including pure compound, contaminated labware (e.g., vials, pipettes, gloves), and solutions.

    • Segregate this compound waste from other laboratory waste at the point of generation to prevent cross-contamination.

  • Waste Collection and Labeling:

    • Use designated, clearly labeled, and leak-proof containers for collecting this compound waste.

    • The label should include "this compound Waste," the associated hazard symbols (flammable solid, irritant), and the date of accumulation.

  • Treatment and Disposal:

    • Preferred Method: Licensed Hazardous Waste Vendor. The most appropriate and compliant method for the disposal of this compound is to engage a licensed hazardous material disposal company[2]. These vendors are equipped to handle and treat pharmaceutical waste in accordance with federal and local regulations.

    • Incineration. One Safety Data Sheet suggests that this compound may be burned in an incinerator equipped with an afterburner and scrubber[2]. This should only be performed by a licensed waste disposal facility.

    • Landfilling (Not Recommended). Landfilling of pharmaceutical waste is generally discouraged due to the potential for environmental contamination through leaching[3].

  • Decontamination of Labware:

    • Thoroughly decontaminate all non-disposable labware that has come into contact with this compound. Use an appropriate solvent or cleaning agent, and collect the rinsate as hazardous waste.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and the disposal manifests from the licensed waste vendor. This documentation is crucial for regulatory compliance.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is governed by several federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[4]. The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from "cradle to grave"[5]. Furthermore, the EPA's Subpart P regulations establish specific management standards for hazardous waste pharmaceuticals from healthcare facilities, which can serve as a best-practice guide for research laboratories[4][6]. It is imperative to comply with all applicable federal, state, and local regulations concerning pharmaceutical waste disposal[2][5].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated assess Assess Waste Type (Pure compound, contaminated materials, solutions) start->assess segregate Segregate at Point of Generation assess->segregate collect Collect in Labeled, Leak-Proof Container segregate->collect storage Store in Designated Hazardous Waste Area collect->storage vendor Arrange for Pickup by Licensed Hazardous Waste Vendor storage->vendor transport Transport to Permitted TSD Facility vendor->transport documentation Maintain Disposal Records vendor->documentation treatment Treatment (e.g., Incineration) transport->treatment disposal Final Disposal treatment->disposal

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Oteseconazole

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and research, ensuring a safe handling environment for potent compounds like Oteseconazole is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE) for this compound

Adherence to proper PPE protocols is the first line of defense against accidental exposure. This compound is classified as a flammable solid that can cause skin and serious eye irritation.[1] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects against dust particles and splashes, preventing serious eye irritation.[1]
Hand Protection Chemically resistant, impervious gloves. Nitrile gloves are a suitable option. Gloves must be inspected for integrity before use.[2]Prevents skin contact, which can cause irritation.[1]
Body Protection A fire/flame-resistant and impervious laboratory coat or gown.[2]Protects against skin contact and potential ignition from flammable solids.
Respiratory Protection A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood or in case of a spill to prevent inhalation of dust.[1]Minimizes the risk of respiratory tract irritation from airborne particles.

Note: No occupational exposure limits have been established for this compound.[1]

Standard Operating Procedures for this compound

A systematic approach to handling, storage, and disposal is crucial for maintaining a safe laboratory environment. The following workflow outlines the key procedural steps.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 handle1 Work in a well-ventilated area (e.g., chemical fume hood) prep2->handle1 handle2 Avoid generating dust and aerosols handle1->handle2 handle3 Keep away from heat, sparks, and open flames handle2->handle3 store1 Store in a tightly sealed, properly labeled container handle3->store1 store2 Keep in a dry, well-ventilated area store1->store2 disp1 Dispose of waste through a licensed hazardous material disposal company store2->disp1 disp2 Do not dispose of in drains or with general waste disp1->disp2

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental spill or exposure, immediate and correct action is critical to mitigate harm.

Spill Cleanup Protocol

Should a spill of this compound powder occur, follow these steps:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full recommended PPE, including respiratory protection.

  • Contain the Spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

  • Clean the Spill:

    • For small spills, carefully sweep or vacuum the material into a suitable, sealable container for hazardous waste. Avoid actions that could generate dust.

    • Thoroughly clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water to remove any residual contamination.[2]

  • Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be placed in a sealed container and disposed of as hazardous waste.

Exposure Response Plan
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

The following diagram illustrates the decision-making process in the event of an this compound-related incident.

start Incident Occurs is_spill Is it a spill? start->is_spill is_exposure Is it a personal exposure? is_spill->is_exposure No spill_size Is the spill large? is_spill->spill_size Yes exposure_type What type of exposure? is_exposure->exposure_type Yes evacuate Evacuate and call EHS spill_size->evacuate Yes cleanup Follow spill cleanup protocol spill_size->cleanup No (Small) eye_contact Flush eyes for 15 mins Seek medical attention exposure_type->eye_contact Eye skin_contact Wash with soap and water Seek medical attention if needed exposure_type->skin_contact Skin inhalation Move to fresh air Seek medical attention exposure_type->inhalation Inhalation ingestion Rinse mouth Seek immediate medical attention exposure_type->ingestion Ingestion

Caption: Emergency response decision tree for this compound incidents.

Disposal Plan

All this compound waste, including unused product and contaminated materials, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Arrange for disposal through a licensed and certified hazardous waste management company. This compound may be disposed of by incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Regulations: Ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。